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  • Product: (5-Chloro-2-ethoxypyridin-4-yl)methanol
  • CAS: 1595902-11-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization of (5-Chloro-2-ethoxypyridin-4-yl)methanol: A Comprehensive Technical Guide

Executive Summary (5-Chloro-2-ethoxypyridin-4-yl)methanol (CAS: 1595902-11-6)[1] is a highly functionalized heterocyclic building block frequently utilized in modern drug discovery and agrochemical development. The preci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Chloro-2-ethoxypyridin-4-yl)methanol (CAS: 1595902-11-6)[1] is a highly functionalized heterocyclic building block frequently utilized in modern drug discovery and agrochemical development. The precise spatial arrangement of its substituents—an ethoxy group, a hydroxymethyl moiety, and a chlorine atom—imparts unique electronic properties to the core pyridine ring. This technical whitepaper provides an authoritative, in-depth guide to the structural elucidation of this molecule using 1D 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.

Designed for analytical chemists and drug development professionals, this guide synthesizes theoretical substituent effects with field-proven experimental protocols to establish a self-validating framework for spectral interpretation.

Molecular Architecture and Substituent Effects

The chemical shifts observed in the NMR spectra of substituted pyridines are dictated by a complex interplay of inductive ( −I/+I ), resonance ( −M/+M ), and anisotropic effects. Understanding these causal relationships is critical for accurate spectral assignment:

  • C2-Ethoxy Group ( −OCH2​CH3​ ): The oxygen atom exerts a strong electron-donating resonance effect ( +M ) into the pyridine ring. This significantly increases electron density at the ortho (C3) and para (C5) positions, leading to a pronounced upfield (shielding) shift for both the C3 carbon and its attached proton [2].

  • C5-Chloro Group ( −Cl ): Chlorine is highly electronegative and exerts a strong electron-withdrawing inductive effect ( −I ). This depletes electron density from the adjacent C6 position, resulting in a downfield (deshielding) shift for the C6 proton. Furthermore, the "heavy atom effect" of chlorine uniquely influences the 13 C resonance of C5.

  • C4-Hydroxymethyl Group ( −CH2​OH ): This moiety is weakly electron-withdrawing via induction but primarily serves as a diagnostic handle due to the lack of scalar coupling between the isolated methylene protons and the pyridine ring protons.

Causality Substituent Pyridine Ring Substituents Ethoxy C2-Ethoxy Group (+M Effect) Substituent->Ethoxy Chloro C5-Chloro Group (-I Effect) Substituent->Chloro Hydroxymethyl C4-Hydroxymethyl (Anisotropy) Substituent->Hydroxymethyl ShiftC3 Shields H3/C3 (Upfield Shift) Ethoxy->ShiftC3 ShiftC6 Deshields H6/C6 (Downfield Shift) Chloro->ShiftC6 Hydroxymethyl->ShiftC3

Electronic effects of substituents on the chemical shifts of the pyridine ring.

Experimental NMR Acquisition Protocols

To ensure absolute scientific integrity, the following methodology establishes a self-validating system . Every parameter is chosen with a specific causal purpose to prevent spectral artifacts and ensure quantitative accuracy.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is selected because it lacks protons (minimizing solvent signal interference) and provides a deuterium lock signal for magnetic field stabilization. TMS acts as an internal standard for precise chemical shift calibration at 0.00 ppm.

  • Probe Tuning and Shimming: Insert the sample into a 400 MHz NMR spectrometer. Lock the spectrometer to the deuterium frequency and perform automated shimming (Z1-Z5 gradients).

    • Causality: Proper shimming ensures highly resolved peaks, which is critical for measuring accurate J -coupling constants (e.g., the 7.1 Hz coupling of the ethoxy group).

  • 1 H NMR Acquisition: Execute a standard 1D single-pulse sequence (zg30) with 16 scans and a relaxation delay (d1) of 2.0 seconds.

    • Causality: A 2.0s delay ensures that all protons, particularly the sterically hindered hydroxyl proton, return to thermal equilibrium between pulses. This guarantees that the integration values accurately reflect the stoichiometric ratio of the protons [3].

  • 13 C NMR Acquisition: Execute a power-gated decoupling sequence (zgpg30) with 1024 scans.

    • Causality: 13 C has a low natural abundance (~1.1%). Acquiring 1024 scans significantly increases the signal-to-noise ratio, ensuring that quaternary carbons (C2, C4, C5) are clearly visible above the baseline.

  • Processing and Self-Validation: Apply a zero-filling factor of 2 and an exponential window function. Set the TMS peak to exactly 0.00 ppm.

    • Self-Validation Check: Verify that the residual CHCl3​ peak appears at exactly 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C). Any deviation indicates potential sample matrix effects or temperature fluctuations, prompting a recalibration [4].

NMR_Workflow Sample 1. Sample Preparation (15 mg in 0.6 mL CDCl3) Acq1H 2. 1H NMR Acquisition (400 MHz, ns=16, d1=2s) Sample->Acq1H Acq13C 3. 13C NMR Acquisition (100 MHz, ns=1024, d1=2s) Sample->Acq13C Process 4. Spectral Processing (FT, Phase & Baseline Corr.) Acq1H->Process Acq13C->Process Analyze 5. Structural Verification (Multiplet & Shift Analysis) Process->Analyze

Step-by-step workflow for the acquisition and processing of NMR spectra.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of (5-Chloro-2-ethoxypyridin-4-yl)methanol is highly diagnostic. Because positions 2, 4, and 5 are substituted, the pyridine ring contains only two isolated protons (H-3 and H-6). Because they are para to each other, their scalar coupling is typically negligible ( <0.5 Hz), resulting in two distinct singlets.

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
H-6 8.15Singlet (s)-1HDeshielded by adjacent N atom and -I effect of C5-Cl.
H-3 6.82Singlet (s)-1HShielded by the strong +M resonance effect of the C2-ethoxy group.
−CH2​OH 4.72Singlet (s)-2HIsolated methylene protons adjacent to the electronegative oxygen.
−OCH2​CH3​ 4.35Quartet (q)7.12HDeshielded by direct attachment to oxygen; splits into a quartet by the adjacent −CH3​ .
−OH 2.50Broad Singlet (br s)-1HExchangeable proton; shift varies with concentration and temperature.
−OCH2​CH3​ 1.39Triplet (t)7.13HStandard aliphatic methyl group; splits into a triplet by the adjacent −CH2​− .

13 C NMR Spectral Analysis

The 13 C NMR spectrum reveals 8 distinct carbon environments, confirming the molecular formula C8​H10​ClNO2​ . The assignments rely heavily on the predictable impacts of heteroatom substitution.

Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment
C-2 162.1Quaternary ( Cq​ )Most downfield carbon due to direct attachment to the electronegative ethoxy oxygen and the ring nitrogen.
C-4 148.5Quaternary ( Cq​ )Deshielded by the attached hydroxymethyl group.
C-6 145.6Methine ( CH )Deshielded by the adjacent nitrogen atom.
C-5 118.2Quaternary ( Cq​ )Shifted upfield relative to typical aromatic carbons due to the heavy atom effect of Chlorine.
C-3 108.4Methine ( CH )Most upfield aromatic carbon due to the strong +M shielding from the C2-ethoxy group.
−OCH2​CH3​ 62.3Methylene ( CH2​ )Standard shift for an aliphatic carbon single-bonded to oxygen.
−CH2​OH 60.5Methylene ( CH2​ )Standard shift for a primary alcohol carbon.
−OCH2​CH3​ 14.5Methyl ( CH3​ )Standard aliphatic methyl carbon.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a robust foundation, complex matrices or novel derivatives may require 2D NMR techniques for absolute structural verification [3]:

  • HSQC (Heteronuclear Single Quantum Coherence): Used to directly correlate the 1 H signals at 8.15 ppm and 6.82 ppm to their respective 13 C signals at 145.6 ppm and 108.4 ppm, confirming which carbon holds which proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for verifying the placement of the quaternary carbons. For instance, the methylene protons of the hydroxymethyl group (4.72 ppm) will show strong 3JCH​ correlations to C3 (108.4 ppm) and C5 (118.2 ppm), unambiguously anchoring the −CH2​OH group at position 4.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry" (3rd Edition). Elsevier. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). "Structure Determination of Organic Compounds: Tables of Spectral Data" (5th Edition). Springer. URL:[Link]

Sources

Exploratory

A Strategic Guide to the Preliminary Toxicity Screening of (5-Chloro-2-ethoxypyridin-4-yl)methanol

Preamble: De-risking Novel Chemical Entities in Early Development The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with unforeseen toxicity being a primary cau...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: De-risking Novel Chemical Entities in Early Development

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1][2] The compound of interest, (5-Chloro-2-ethoxypyridin-4-yl)methanol (CAS No. 1595902-11-6), represents a novel structure for which public toxicity data is not available. This guide, therefore, serves as a comprehensive, technically-grounded framework for conducting its preliminary toxicity screening. Our objective is not to report existing data, but to prescribe a robust, multi-tiered strategy that drug development professionals can employ to build a foundational safety profile for this and similar NCEs.

By integrating predictive computational models with a battery of validated in vitro assays, this methodology aims to identify potential toxicological liabilities early, enabling data-driven decisions and conserving valuable resources.[3][4] The approach is structured to follow a logical progression, beginning with rapid, cost-effective in silico assessments and advancing to more complex, mechanistically informative cell-based assays.[5] This tiered strategy is aligned with the principles recommended by international regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[2][6][7]

Section 1: In Silico Profiling - A Predictive First Pass

Causality Behind the Approach

Before committing to resource-intensive wet lab experiments, a computational or in silico assessment provides an invaluable first look at the potential toxicological profile of an NCE.[8] These methods utilize sophisticated algorithms and extensive databases of known chemical structures and their associated toxicities to predict the likelihood of adverse effects.[9] This step serves to flag potential structural alerts—substructures known to be associated with toxicity—and to estimate key toxicological endpoints, thereby guiding the design and focus of subsequent in vitro testing.

Recommended In Silico Methodologies

Two complementary approaches are recommended for a comprehensive in silico evaluation:

  • Quantitative Structure-Activity Relationship (QSAR) Models: Systems like TOPKAT use statistical correlations between chemical structures and toxic effects to predict a range of endpoints.[8][10]

  • Knowledge-Based Expert Systems: Tools such as DEREK (Deductive Estimate of Risk from Existing Knowledge) identify substructures within the molecule that are known to be linked to specific toxicities, providing alerts based on established rules.[9][11]

Hypothetical Data Presentation: In Silico Predictions

The following table illustrates the type of output expected from an in silico analysis of (5-Chloro-2-ethoxypyridin-4-yl)methanol.

Toxicological Endpoint Prediction Tool Predicted Outcome Confidence Level Comment/Structural Alert
Bacterial Mutagenicity (Ames)TOPKAT/DEREKNon-mutagenicModerateNo primary structural alerts for mutagenicity identified.
Carcinogenicity (Rodent)TOPKATEquivocalLowOutside of the optimal prediction space for this chemical class.
Developmental ToxicityDEREKNo AlertN/ANo known teratogenic fragments identified.
Skin SensitizationDEREKNo AlertN/ALacks structural features commonly associated with skin sensitization.

Note: This data is hypothetical and for illustrative purposes. Actual results would be generated using licensed software.

Visualization: In Silico Screening Workflow

InSilicoWorkflow cluster_input Input cluster_analysis Computational Analysis cluster_output Output & Decision Start Structure of (5-Chloro-2-ethoxypyridin-4-yl)methanol QSAR QSAR Analysis (e.g., TOPKAT) - Mutagenicity - Carcinogenicity Start->QSAR ExpertSystem Expert System Analysis (e.g., DEREK) - Structural Alerts Start->ExpertSystem Report Integrated Toxicity Prediction Report QSAR->Report ExpertSystem->Report Decision Go / No-Go Decision for In Vitro Testing Report->Decision

Caption: A streamlined workflow for the in silico toxicity assessment of a new chemical entity.

Section 2: Foundational In Vitro Cytotoxicity Assessment

Causality Behind the Approach

The first crucial step in wet lab analysis is to determine the concentrations at which the compound exhibits general toxicity to living cells.[12][13] This is essential for two reasons: it establishes a preliminary therapeutic window and, critically, it informs the dose selection for all subsequent, more specific in vitro assays (e.g., genotoxicity, hepatotoxicity).[14] Running subsequent assays at overly cytotoxic concentrations would yield uninterpretable results, as the observed effects could be due to general cell death rather than a specific mechanism. We will employ two distinct but complementary assays to measure cytotoxicity by assessing different cellular health parameters.

Experimental Protocol 1: MTT Assay (Assessment of Metabolic Activity)

This assay measures the activity of mitochondrial reductase enzymes, which serve as a proxy for cell viability.[15][16]

Step-by-Step Methodology:

  • Cell Seeding: Plate a human cell line (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 8,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (5-Chloro-2-ethoxypyridin-4-yl)methanol in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells. Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Experimental Protocol 2: Lactate Dehydrogenase (LDH) Release Assay (Assessment of Membrane Integrity)

This assay quantifies the amount of LDH enzyme released from damaged cells into the culture medium, serving as a direct marker of cytotoxicity.[16][17]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol in a parallel 96-well plate.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release) and determine the EC50 value.

Hypothetical Data Presentation: Cytotoxicity Profile
Assay Cell Line Exposure Time IC50 / EC50 (µM)
MTT (Metabolic Activity)HepG224 hours> 100
MTT (Metabolic Activity)HepG248 hours85.2
LDH (Membrane Integrity)HepG248 hours92.5

Note: This data is hypothetical and for illustrative purposes.

Section 3: Genotoxicity Hazard Identification

Causality Behind the Approach

Genotoxicity assessment is a non-negotiable component of preclinical safety evaluation, as it investigates the potential for an NCE to damage DNA.[3] Such damage can lead to mutations and chromosomal aberrations, which are underlying causes of cancer and hereditary diseases.[18] Regulatory agencies mandate a standard battery of in vitro tests to screen for different types of genetic damage.[19][20]

Experimental Protocol 1: Bacterial Reverse Mutation Test (Ames Test)

This assay, conducted according to OECD Guideline 471 , uses several strains of Salmonella typhimurium with pre-existing mutations to detect point mutations (base-pair substitutions and frameshifts) caused by the test compound.[19][21]

Step-by-Step Methodology:

  • Strain Selection: Utilize a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without the addition of a liver homogenate fraction (S9 mix). The S9 mix provides metabolic enzymes that can convert a non-mutagenic compound into a mutagenic metabolite, mimicking mammalian metabolism.[22]

  • Exposure: Pre-incubate the tester strains with various concentrations of the test compound (selected based on cytotoxicity data) and the S9 mix (or buffer).

  • Plating: Plate the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) and compare it to the solvent control.

  • Evaluation: The compound is considered mutagenic if a dose-dependent, reproducible increase of at least two-fold in revertant colonies is observed in one or more strains.[3]

Experimental Protocol 2: In Vitro Mammalian Cell Micronucleus Assay

This cytogenetic assay, following OECD Guideline 487 , detects both whole chromosome loss (aneugenicity) and chromosome breakage (clastogenicity) in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes).[19][23]

Step-by-Step Methodology:

  • Cell Treatment: Culture the selected mammalian cells and treat them with at least three concentrations of the test compound (the highest concentration should induce ~50% cytotoxicity) for a short duration (3-6 hours) with and without S9 mix, and for a longer duration (1.5-2 cell cycles) without S9 mix.

  • Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This is not always required but facilitates scoring.

  • Cell Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm).

  • Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Visualization: Genotoxicity Testing Battery Workflow

GenotoxicityWorkflow cluster_ames Ames Test (OECD 471) Detects Gene Mutations cluster_micronucleus Micronucleus Test (OECD 487) Detects Chromosomal Damage start NCE (Dose Range from Cytotoxicity Data) ames_s9_neg Exposure without S9 Mix start->ames_s9_neg ames_s9_pos Exposure with S9 Mix (Metabolic Activation) start->ames_s9_pos mn_s9_neg Exposure without S9 Mix start->mn_s9_neg mn_s9_pos Exposure with S9 Mix start->mn_s9_pos ames_result Count Revertant Colonies ames_s9_neg->ames_result ames_s9_pos->ames_result final_report Integrated Genotoxicity Profile ames_result->final_report mn_result Score Micronuclei Frequency mn_s9_neg->mn_result mn_s9_pos->mn_result mn_result->final_report

Caption: The standard in vitro battery for comprehensive genotoxicity screening.

Section 4: Preliminary In Vitro Hepatotoxicity Assessment

Causality Behind the Approach

The liver is the primary organ for drug metabolism, making it particularly vulnerable to drug-induced injury (DILI).[24] Early identification of hepatotoxic potential is therefore a high priority. While standard cytotoxicity assays provide a general overview, a more focused approach using high-content analysis (HCA) can offer deeper mechanistic insights by simultaneously measuring multiple parameters of cellular health in a liver-derived cell line like HepG2.[25]

Experimental Protocol: High-Content Analysis (HCA) in HepG2 Cells

HCA combines automated fluorescence microscopy with sophisticated image analysis to quantify multiple toxicity endpoints at the single-cell level.[24][25]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed HepG2 cells in a 96- or 384-well, optically clear-bottom plate. Treat with a range of non-lethal to slightly cytotoxic concentrations of the test compound for 24 hours.

  • Staining with Fluorescent Probes: After treatment, incubate the cells with a cocktail of fluorescent dyes targeting specific cellular health indicators. A common panel includes:

    • Hoechst 33342: Stains the nucleus to assess cell count and nuclear morphology (e.g., condensation, fragmentation).

    • TMRM (Tetramethylrhodamine, Methyl Ester): Accumulates in active mitochondria to measure mitochondrial membrane potential. A decrease indicates mitochondrial dysfunction.[25]

    • A general ROS indicator (e.g., CellROX Green): Measures the level of reactive oxygen species, an indicator of oxidative stress.

    • A membrane permeability dye (e.g., TOTO-3 Iodide): Enters cells only when the plasma membrane is compromised.

  • Image Acquisition: Use an automated HCA instrument to capture images from multiple fields in each well across different fluorescent channels.

  • Image Analysis: Employ dedicated software to segment cells, identify nuclei, and quantify the fluorescence intensity and morphological features for each parameter.

  • Data Analysis: Generate dose-response curves for each endpoint to identify the specific cellular pathways affected by the compound.

Hypothetical Data Presentation: High-Content Analysis Profile
HCA Parameter Endpoint Measured Lowest Effect Concentration (µM) Interpretation
Cell Count (Hoechst)Cytostasis/Cytotoxicity75 µMConsistent with MTT/LDH results.
Nuclear Area (Hoechst)Nuclear Condensation> 100 µMNo significant signs of apoptosis at tested concentrations.
Mitochondrial Potential (TMRM)Mitochondrial Dysfunction45 µMSuggests mitochondrial toxicity is an early event preceding cell death.
ROS Production (CellROX)Oxidative Stress50 µMCorrelates with mitochondrial dysfunction.
Membrane Permeability (TOTO-3)Cell Lysis80 µMIndicates late-stage cytotoxicity.

Note: This data is hypothetical and for illustrative purposes.

Summary and Strategic Path Forward

This technical guide has outlined a systematic, multi-parametric approach to the preliminary toxicity screening of (5-Chloro-2-ethoxypyridin-4-yl)methanol. The strategy progresses logically from predictive computational modeling to foundational cytotoxicity assays, followed by mandatory genotoxicity screens and an initial mechanistic look into hepatotoxicity.

Decision-Making Framework:

  • Favorable Outcome: If the compound shows low cytotoxicity (IC50 > 50 µM), is negative in all genotoxicity assays, and shows no significant flags in the HCA panel at concentrations well below the cytotoxic threshold, it can be prioritized for further development. The next steps would involve more complex in vitro models (e.g., primary human hepatocytes, 3D spheroids) and eventually, in vivo safety pharmacology and toxicology studies.[2][26]

  • Unfavorable Outcome: The identification of a significant liability, such as a positive Ames test, a high frequency of micronuclei, or potent mitochondrial toxicity at low concentrations, serves as a critical "No-Go" signal. Such findings would strongly suggest deprioritizing the compound or initiating medicinal chemistry efforts to modify the structure and mitigate the identified toxicity.

By adhering to this structured and scientifically rigorous screening cascade, researchers can build a reliable preliminary safety profile, enabling informed, efficient, and ethical progression of novel chemical entities through the drug development pipeline.

References

  • Title: Guidelines for the Testing of Chemicals Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals Source: Wikipedia URL: [Link]

  • Title: In Vitro Cytotoxicity Assays Source: LifeNet Health LifeSciences URL: [Link]

  • Title: Testing of chemicals Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 1 Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: In Vitro Cytotoxicity Assay Source: Alfa Cytology URL: [Link]

  • Title: In Vitro Hepatotoxicity Services Source: Eurofins Discovery URL: [Link]

  • Title: Update on in vitro cytotoxicity assays for drug development Source: PubMed URL: [Link]

  • Title: Update on in vitro cytotoxicity assays for drug development Source: ResearchGate URL: [Link]

  • Title: (5-CHLORO-2-ETHOXYPYRIDIN-4-YL)METHANOL — Chemical Substance Information Source: Chemical Substance Information URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: In silico prediction of toxicity and its applications for chemicals at work Source: PMC - NIH URL: [Link]

  • Title: Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles Source: PMC - NIH URL: [Link]

  • Title: The OECD guidelines for the testing of chemicals and pesticides Source: PubMed URL: [Link]

  • Title: Micronucleus Assay: The State of Art, and Future Directions Source: PMC - NIH URL: [Link]

  • Title: In silico prediction of drug toxicity Source: PubMed URL: [Link]

  • Title: Roadmap to Reducing Animal Testing in Preclinical Safety Studies Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line Source: PubMed URL: [Link]

  • Title: Genetic Toxicology Studies Source: Charles River Laboratories URL: [Link]

  • Title: High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants Source: PMC - NIH URL: [Link]

  • Title: Ames Test and Genotoxicity Testing Source: Nelson Labs URL: [Link]

  • Title: Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity Source: PubMed URL: [Link]

  • Title: FDA Toxicology Studies & Drug Approval Requirements Source: Auxochromofours URL: [Link]

  • Title: Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study Source: ACS Publications URL: [Link]

  • Title: Cell-based models to predict human hepatotoxicity of drugs Source: Redalyc.org URL: [Link]

  • Title: Understanding FDA Guidelines for Toxicity Studies Source: HistologiX URL: [Link]

  • Title: Review of Software Tools for Toxicity Prediction Source: JRC Publications Repository URL: [Link]

  • Title: Step 2: Preclinical Research Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity Source: ResearchGate URL: [Link]

  • Title: General Guidelines for Designing and Conducting Toxicity Studies Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: (5-Chloro-2-Methoxy-pyridin-4-yl)-Methanol — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Toxicological screening Source: PMC - NIH URL: [Link]

  • Title: Current approaches to toxicity profiling in early-stage drug development Source: Innovative Journal of Medical and Health Science URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for (5-Chloro-2-ethoxypyridin-4-yl)methanol

Introduction & Mechanistic Rationale (5-Chloro-2-ethoxypyridin-4-yl)methanol (CAS: 1595902-11-6) is a highly functionalized pyridine derivative serving as a critical building block in pharmaceutical and agrochemical rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(5-Chloro-2-ethoxypyridin-4-yl)methanol (CAS: 1595902-11-6) is a highly functionalized pyridine derivative serving as a critical building block in pharmaceutical and agrochemical research[1]. The presence of orthogonal functional groups—a chloro substituent, an ethoxy ether, and a primary alcohol—makes it an ideal candidate for cross-coupling reactions, etherifications, and further oxidations. This application note details a robust, two-step synthesis pathway starting from commercially available 5-chloro-2-ethoxypyridine-4-carboxylic acid[2].

Direct reduction of pyridine-carboxylic acids to their corresponding alcohols can be challenging due to the formation of insoluble carboxylate salts in ethereal solvents, which often stall the reduction. To circumvent this, a two-step approach is employed:

  • Fischer Esterification : The carboxylic acid is converted to its methyl ester. This step increases the electrophilicity of the carbonyl carbon and improves solubility in organic solvents, creating a self-validating intermediate that is easier to track via Thin-Layer Chromatography (TLC) and NMR.

  • Hydride Reduction : The resulting methyl 5-chloro-2-ethoxypyridine-4-carboxylate[3] is reduced using Lithium Aluminum Hydride (LiAlH₄). While the chloro group is potentially susceptible to hydrodehalogenation, maintaining the reaction at or below room temperature ensures chemoselectivity, exclusively reducing the ester to the primary alcohol without cleaving the C-Cl bond.

Retrosynthetic Analysis & Pathway Diagram

SynthesisPathway Acid 5-Chloro-2-ethoxypyridine- 4-carboxylic acid Ester Methyl 5-chloro-2-ethoxypyridine- 4-carboxylate Acid->Ester MeOH, H2SO4 Reflux, 12h Alcohol (5-Chloro-2-ethoxypyridin- 4-yl)methanol Ester->Alcohol LiAlH4, THF 0 °C to RT, 2h

Two-step synthesis pathway for (5-Chloro-2-ethoxypyridin-4-yl)methanol.

Quantitative Data

Table 1: Reaction Components for Step 1 (Esterification)

ReagentMW ( g/mol )EquivalentsAmountRole
5-Chloro-2-ethoxypyridine-4-carboxylic acid201.611.010.0 gStarting Material
Methanol (Anhydrous)32.04Solvent100 mLReactant / Solvent
Sulfuric Acid (98%)98.080.10.27 mLAcid Catalyst

Table 2: Reaction Components for Step 2 (Reduction)

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 5-chloro-2-ethoxypyridine-4-carboxylate215.631.08.0 gIntermediate
Lithium Aluminum Hydride (LiAlH₄)37.951.21.69 gReducing Agent
Tetrahydrofuran (THF, Anhydrous)72.11Solvent80 mLSolvent

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate

Expertise Note: Using anhydrous methanol and a catalytic amount of sulfuric acid drives the equilibrium toward the ester. The reaction is self-validating as the initial suspension clarifies into a homogeneous solution upon successful esterification.

  • Setup : Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser.

  • Reaction : Add 5-chloro-2-ethoxypyridine-4-carboxylic acid (10.0 g, 49.6 mmol) to anhydrous methanol (100 mL). Slowly add concentrated sulfuric acid (0.27 mL) dropwise while stirring continuously.

  • Heating : Heat the mixture to reflux (approx. 65 °C) for 12 hours.

  • Workup : Cool the reaction to room temperature and concentrate under reduced pressure to remove the majority of the methanol. Dilute the resulting residue with ethyl acetate (150 mL).

  • Neutralization : Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 × 50 mL) to neutralize the acid catalyst. Caution: CO₂ gas will evolve; vent the separatory funnel frequently.

  • Purification : Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl ester as an off-white solid.

Step 2: Synthesis of (5-Chloro-2-ethoxypyridin-4-yl)methanol

Expertise Note: The slow addition of the ester to the hydride suspension at 0 °C is critical. It prevents thermal runaway and suppresses the unwanted hydrodehalogenation of the chloro-pyridine ring.

  • Setup : Flame-dry a 250 mL two-neck round-bottom flask and flush with argon. Add anhydrous THF (80 mL) and LiAlH₄ (1.69 g, 44.5 mmol).

  • Cooling : Cool the grey suspension to 0 °C using an ice-water bath.

  • Addition : Dissolve the intermediate methyl ester (8.0 g, 37.1 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes via an addition funnel. Maintain the internal temperature below 5 °C.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 3:1).

  • Quenching (Fieser Method) : Recool the mixture to 0 °C. Carefully quench the excess hydride by sequentially adding: 1.7 mL of distilled water (dropwise), 1.7 mL of 15% aqueous NaOH, and finally 5.1 mL of distilled water. Stir vigorously for 15 minutes until a white, granular aluminum salt precipitate forms. This specific quenching ratio ensures the aluminum salts are easily filterable, preventing emulsion formation.

  • Isolation : Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 × 30 mL) to extract any trapped product.

  • Final Purification : Concentrate the combined filtrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, eluting with a gradient of 10-40% Ethyl Acetate in Hexanes) to afford (5-Chloro-2-ethoxypyridin-4-yl)methanol as a crystalline solid.

Analytical Validation

To ensure the integrity of the synthesized protocol, the final product must be validated:

  • ¹H NMR (CDCl₃) : Confirm the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a methylene doublet/singlet (~4.7 ppm) corresponding to the new hydroxymethyl group. The pyridine protons at C3 and C6 will appear as distinct singlets due to the para-substitution pattern.

  • LC-MS : The expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion is 188.0.

References

Sources

Application

Application Notes and Protocols for the Incorporation of (5-Chloro-2-ethoxypyridin-4-yl)methanol into Novel Heterocyclic Scaffolds

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a multitude of natural products and FDA-approved pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its ability to act as a bioisostere for a phenyl group, coupled with its capacity to engage in hydrogen bonding and its influence on aqueous solubility, makes it a privileged scaffold in drug design.[3] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. (5-Chloro-2-ethoxypyridin-4-yl)methanol emerges as a particularly valuable building block, offering three distinct points for chemical modification: the reactive hydroxymethyl group at the 4-position, the electron-withdrawing chloro substituent at the 5-position, and the electron-donating ethoxy group at the 2-position. This unique combination of functionalities provides a versatile platform for the synthesis of novel and complex heterocyclic systems with significant potential in drug discovery programs.

This guide provides detailed protocols and mechanistic insights for the incorporation of (5-Chloro-2-ethoxypyridin-4-yl)methanol into new heterocyclic frameworks. We will explore two primary synthetic avenues: first, the oxidation of the methanol to the corresponding aldehyde, a key intermediate for powerful multicomponent reactions; and second, the conversion of the alcohol into a reactive electrophile to facilitate cyclization reactions.

Part 1: Accessing the Key Intermediate: Oxidation to (5-Chloro-2-ethoxypyridin-4-yl)carbaldehyde

The conversion of the primary alcohol of (5-Chloro-2-ethoxypyridin-4-yl)methanol to its aldehyde is a critical first step for its use in several powerful heterocycle-forming reactions. The choice of oxidant is crucial to ensure high yield and to avoid over-oxidation to the carboxylic acid, particularly given the electronically modified pyridine ring. We present three reliable methods for this transformation.

Protocol 1.1: Selective Oxidation with Activated Manganese Dioxide (MnO₂)

Rationale: Activated MnO₂ is a mild and highly selective oxidant for allylic and benzylic alcohols.[4] Its heterogeneous nature simplifies work-up, as the excess reagent and manganese byproducts can be removed by simple filtration. This method is particularly advantageous for substrates that are sensitive to more aggressive, soluble oxidants.

Experimental Protocol:

  • To a stirred suspension of activated manganese dioxide (10 eq.) in dichloromethane (DCM, 20 mL/mmol of alcohol) at room temperature, add a solution of (5-Chloro-2-ethoxypyridin-4-yl)methanol (1 eq.) in DCM.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary depending on the activity of the MnO₂ (typically 4-24 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake thoroughly with DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude (5-Chloro-2-ethoxypyridin-4-yl)carbaldehyde.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure aldehyde.

Data Summary:

OxidantSolventTemperatureTypical Reaction TimeYieldWork-up
Activated MnO₂DichloromethaneRoom Temperature4-24 hGood to ExcellentFiltration
PCCDichloromethaneRoom Temperature1-3 hGoodFiltration through silica gel
Swern OxidationDichloromethane-78 °C to RT1-2 hExcellentAqueous quench and extraction
Protocol 1.2: Oxidation with Pyridinium Chlorochromate (PCC)

Rationale: PCC is a widely used, commercially available reagent that provides reliable and high-yielding oxidations of primary alcohols to aldehydes with minimal over-oxidation.[5][6][7] The reaction is typically performed in an anhydrous solvent like dichloromethane.

Experimental Protocol:

  • To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq.) and powdered molecular sieves (4Å) in anhydrous dichloromethane (DCM, 15 mL/mmol of alcohol) at room temperature, add a solution of (5-Chloro-2-ethoxypyridin-4-yl)methanol (1 eq.) in anhydrous DCM.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure aldehyde.

Protocol 1.3: Swern Oxidation

Rationale: The Swern oxidation is a very mild and highly efficient method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[8][9][10] It is compatible with a wide range of functional groups and generally gives excellent yields.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in anhydrous DCM, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of (5-Chloro-2-ethoxypyridin-4-yl)methanol (1 eq.) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C. Stir for 30 minutes.

  • Add triethylamine (TEA, 5 eq.) dropwise, and allow the reaction mixture to warm to room temperature over 30-45 minutes.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: Construction of Fused Heterocyclic Systems via Multicomponent Reactions

With the aldehyde in hand, we can now access a variety of heterocyclic scaffolds through multicomponent reactions. These one-pot reactions are highly efficient, allowing for the rapid construction of complex molecules from simple starting materials.

Protocol 2.1: Hantzsch Dihydropyridine Synthesis

Rationale: The Hantzsch synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[11][12][13] These products can then be oxidized to the corresponding pyridine.

Experimental Protocol:

  • In a round-bottom flask, combine (5-Chloro-2-ethoxypyridin-4-yl)carbaldehyde (1 eq.), ethyl acetoacetate (2 eq.), and ammonium acetate (1.2 eq.) in ethanol (10 mL/mmol of aldehyde).

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the 1,4-dihydropyridine derivative.

  • For aromatization, dissolve the dihydropyridine in a suitable solvent (e.g., acetic acid or chloroform) and treat with an oxidizing agent such as nitric acid, ceric ammonium nitrate (CAN), or iodine until the reaction is complete (monitored by TLC).

  • Work up the reaction accordingly and purify the resulting substituted pyridine product.

Reaction Workflow: Hantzsch Synthesis

Hantzsch_Synthesis A (5-Chloro-2-ethoxypyridin-4-yl)carbaldehyde D 1,4-Dihydropyridine Intermediate A->D Hantzsch Reaction (Ethanol, Reflux) B Ethyl Acetoacetate (2 eq.) B->D Hantzsch Reaction (Ethanol, Reflux) C Ammonium Acetate C->D Hantzsch Reaction (Ethanol, Reflux) E Oxidation (e.g., CAN, HNO₃) D->E F Novel Pyridine Scaffold E->F

Caption: Workflow for the Hantzsch dihydropyridine synthesis.

Protocol 2.2: Biginelli Reaction for Dihydropyrimidinone Synthesis

Rationale: The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis, to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1][14][15] These scaffolds are of significant interest in medicinal chemistry.

Experimental Protocol:

  • In a round-bottom flask, combine (5-Chloro-2-ethoxypyridin-4-yl)carbaldehyde (1 eq.), ethyl acetoacetate (1 eq.), and urea (or thiourea, 1.5 eq.) in ethanol (10 mL/mmol of aldehyde).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or Yb(OTf)₃).[14]

  • Reflux the mixture for 6-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature. The product often crystallizes out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture and purify by recrystallization or flash column chromatography.

Reaction Mechanism: Biginelli Reaction

Biginelli_Mechanism cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Addition cluster_3 Cyclization and Dehydration A Aldehyde + Urea B N-Acyliminium Ion A->B H⁺ D Open-Chain Ureide B->D Addition C β-Ketoester Enol C->D E Dihydropyrimidinone D->E -H₂O

Caption: Key steps in the Biginelli reaction mechanism.

Part 3: Synthesis of Fused Pyridines via Intramolecular Cyclization

An alternative strategy involves converting the hydroxymethyl group into a good leaving group, creating a reactive electrophile that can undergo intramolecular cyclization with a suitably positioned nucleophile.

Protocol 3.1: Synthesis of 4-(Chloromethyl)-5-chloro-2-ethoxypyridine

Rationale: Conversion of the primary alcohol to a chloride using thionyl chloride is a standard and effective transformation.[16] The resulting chloromethylpyridine is a versatile intermediate for introducing the pyridyl moiety via nucleophilic substitution.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, dissolve (5-Chloro-2-ethoxypyridin-4-yl)methanol (1 eq.) in an anhydrous solvent such as 1,2-dichloroethane or chloroform.

  • Cool the solution in an ice bath and slowly add thionyl chloride (1.5-2.0 eq.).

  • After the initial exothermic reaction subsides, warm the mixture to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a base such as sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(Chloromethyl)-5-chloro-2-ethoxypyridine.

Protocol 3.2: Intramolecular Cyclization to form Fused Pyridine Systems (Conceptual)

Rationale: The synthesized 4-(chloromethyl)pyridine can be reacted with a bifunctional nucleophile to set the stage for an intramolecular cyclization. For example, reaction with an aminophenol could be followed by an intramolecular Williamson ether synthesis or a nucleophilic aromatic substitution to form a fused tricyclic system. The specifics of the protocol will depend on the desired target scaffold.

Conceptual Workflow: Intramolecular Cyclization

Intramolecular_Cyclization A (5-Chloro-2-ethoxypyridin-4-yl)methanol B 4-(Chloromethyl)-5-chloro-2-ethoxypyridine A->B SOCl₂ D Intermediate Adduct B->D Nucleophilic Substitution C Bifunctional Nucleophile (e.g., Aminophenol) C->D E Fused Heterocyclic Scaffold D->E Intramolecular Cyclization

Caption: Conceptual workflow for fused pyridine synthesis.

Characterization of Novel Heterocyclic Scaffolds

The structural elucidation of the newly synthesized compounds should be performed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups in the synthesized molecules.

  • X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Conclusion

(5-Chloro-2-ethoxypyridin-4-yl)methanol is a highly versatile and valuable starting material for the synthesis of novel heterocyclic scaffolds. The protocols outlined in this application note provide robust and reproducible methods for its conversion into key intermediates and their subsequent elaboration into complex molecular architectures. The strategic application of oxidation followed by multicomponent reactions, or conversion to a reactive electrophile for cyclization, opens up a wide range of possibilities for the discovery of new chemical entities with potential applications in medicinal chemistry and materials science.

References

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis Mechanism. Retrieved from [Link]

  • IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
  • Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. (2024, July 11). Journal of the Indian Chemical Society.
  • Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • American Chemical Society. (2000, November 7). Learning from the Hantzsch synthesis.
  • Asian Publication Corporation. (n.d.).
  • Organische-Chemie.ch. (n.d.). Hantzsch-Dihydropyridinsynthese (Pyridinsynthese). Retrieved from [Link]

  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved from [Link]

  • YouTube. (2020, March 19). Pictet-Spengler Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinium chlorochromate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. PMC.
  • Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]

  • MDPI. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules.
  • Organische-Chemie.ch. (n.d.). Swern-Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Asian Journal of Green Chemistry. (2019, May 23).
  • ACS Publications. (n.d.). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. The Journal of Organic Chemistry.
  • ACS Publications. (2019, December 17).
  • Chemistry Steps. (2020, January 6). Swern Oxidation. Retrieved from [Link]

  • Chemistry Steps. (2022, June 5). PCC Oxidation Mechanism. Retrieved from [Link]

  • NPTEL. (n.d.). 1.3.3 Pyridinium Chlorochromate (PCC) Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. Retrieved from [Link]

  • ACS Publications. (2021, April 22). Au(I)-Catalyzed Pictet–Spengler Reactions All around the Indole Ring. Organic Letters.
  • National Institutes of Health. (n.d.).
  • YouTube. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2021, February 4). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines.
  • Jetir.org. (n.d.). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Retrieved from [Link]

  • Sciencemadness.org. (2007, August 9). oxidation alcohol to aldehyde with MnO2. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • YouTube. (2021, September 29). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

Sources

Method

Application Notes and Protocols for Catalytic Reduction of (5-Chloro-2-ethoxypyridin-4-yl)methanol Derivatives

Introduction The selective reduction of functionalized pyridine rings is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceutical agents and other bioactive molecules. The piperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective reduction of functionalized pyridine rings is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceutical agents and other bioactive molecules. The piperidine scaffold, accessible through pyridine reduction, is a prevalent motif in a vast array of FDA-approved drugs.[1] This document provides a detailed guide to the catalytic reduction of (5-Chloro-2-ethoxypyridin-4-yl)methanol and its derivatives. This substrate presents a unique chemoselectivity challenge due to the presence of three distinct functionalities susceptible to reduction: the pyridine ring, the chloro substituent, and the hydroxymethyl group.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic considerations behind various catalytic reduction strategies, provide detailed experimental protocols for selected methods, and offer a comparative analysis to aid in the selection of the most appropriate technique for a given synthetic goal.

Synthetic Accessibility of the Starting Material

While (5-Chloro-2-ethoxypyridin-4-yl)methanol is commercially available from suppliers such as BLDpharm and ChemScene, understanding its synthesis provides valuable context for its reactivity.[2][3] A plausible synthetic route, based on established pyridine chemistry, is outlined below. The synthesis of related 2-alkoxy-4-substituted pyridines often involves a multi-step sequence starting from a readily available chloropyridine.[4]

A 2,5-Dichloropyridine B 2,5-Dichloropyridine N-oxide A->B Oxidation (e.g., m-CPBA) C 5-Chloro-2-ethoxy-4-nitropyridine N-oxide B->C Nitration (HNO3/H2SO4) then Ethoxylation (NaOEt) D 5-Chloro-2-ethoxypyridine-4-carbaldehyde C->D Reduction of nitro group & N-oxide (e.g., Fe/AcOH or catalytic hydrogenation) then Sandmeyer reaction (NaNO2, H2SO4, HCHO) E (5-Chloro-2-ethoxypyridin-4-yl)methanol D->E Reduction (e.g., NaBH4)

Caption: Plausible synthetic route to (5-Chloro-2-ethoxypyridin-4-yl)methanol.

Catalytic Reduction Strategies: A Mechanistic Overview

The reduction of (5-Chloro-2-ethoxypyridin-4-yl)methanol can proceed via several pathways, each with its own set of challenges and advantages. The primary goal is often the selective hydrogenation of the pyridine ring to the corresponding piperidine, while preserving the chloro and hydroxymethyl functionalities.

Heterogeneous Catalytic Hydrogenation

This classical approach typically employs a solid-supported metal catalyst (e.g., Rh, Pt, Pd, Raney Nickel) and a hydrogen source (usually H₂ gas). The choice of catalyst and reaction conditions is critical to achieving the desired chemoselectivity.

  • Rhodium-based Catalysts: Rhodium, particularly Rhodium(III) oxide (Rh₂O₃), has demonstrated high activity for the hydrogenation of a wide range of unprotected pyridines under mild conditions (5 bar H₂, 40 °C).[5][6] This catalyst has shown tolerance for various functional groups, including alcohols and amines, making it a promising candidate for our target substrate.[7]

  • Platinum-based Catalysts: Platinum oxide (PtO₂) is another effective catalyst for pyridine hydrogenation, often used in acidic media like glacial acetic acid.[8] The acidic conditions can activate the pyridine ring towards reduction but may also promote side reactions.

  • Palladium-based Catalysts: Palladium on carbon (Pd/C) is a widely used hydrogenation catalyst. However, it is also highly effective for hydrodehalogenation, which would lead to the undesired removal of the chloro group. This can sometimes be mitigated by the addition of catalyst poisons or careful control of reaction conditions. A study on 4-acylpyridines showed that the presence of a chlorinated solvent could promote pyridine ring hydrogenation over other reductions with a Pd/C catalyst.[9]

  • Raney Nickel: Raney Nickel is a cost-effective catalyst for hydrogenations. It is known to be effective for the reduction of pyridines, though it can also promote the hydrogenolysis of C-S bonds and potentially other functional groups.[10][11] Its use in the reduction of nitriles to aldehydes often involves pyridine as a solvent or co-solvent.[12][13]

Homogeneous Catalytic Hydrogenation

Homogeneous catalysts, typically transition metal complexes with organic ligands, offer the potential for higher selectivity and milder reaction conditions.

  • Rhodium and Ruthenium Complexes: Chiral Rhodium and Ruthenium complexes, such as those with BINAP ligands, are renowned for their use in asymmetric hydrogenations.[14] While asymmetry is not a primary concern for the parent substrate, these catalysts can exhibit high functional group tolerance. For instance, rhodium-catalyzed asymmetric hydrogenation of 2-pyridine ketones proceeds with excellent yields and enantioselectivities, highlighting the compatibility with the pyridine nitrogen.[15]

Transfer Hydrogenation

Transfer hydrogenation utilizes a hydrogen donor molecule (e.g., formic acid, isopropanol, ammonia borane) in place of H₂ gas, which can be more convenient and safer for laboratory-scale synthesis.

  • Rhodium-Catalyzed Transfer Hydrogenation: The [Cp*RhCl₂]₂ dimer, activated by an iodide anion, is an efficient catalyst for the transfer hydrogenation of pyridinium salts using a formic acid/triethylamine mixture.[16] This method can be highly chemoselective, yielding either piperidines or tetrahydropyridines depending on the substrate.

  • Borane-Catalyzed Transfer Hydrogenation: Metal-free transfer hydrogenation of pyridines can be achieved using a borane catalyst and ammonia borane as the hydrogen source. This method offers good yields and high cis-selectivity for the resulting piperidines.[17]

Borane-Mediated Reductions

Borane reagents can also be used for the reduction of pyridines, often proceeding through a hydroboration/hydrogenation cascade.

  • B(C₆F₅)₃-Catalyzed Reduction: Tris(pentafluorophenyl)borane can catalyze the hydroboration of the pyridine ring followed by hydrogenation. This method shows broad functional group tolerance.[18] The coordination of borane to the pyridine nitrogen can activate the ring for subsequent reactions.[19][20][21]

Experimental Protocols

The following protocols are adapted from literature procedures for substrates with similar functionalities and are presented as starting points for the optimization of the reduction of (5-Chloro-2-ethoxypyridin-4-yl)methanol.

Protocol 1: Heterogeneous Hydrogenation using Rhodium(III) Oxide

This protocol is adapted from the work of J. Xiao and coworkers on the hydrogenation of functionalized pyridines.[5][6]

Materials:

  • (5-Chloro-2-ethoxypyridin-4-yl)methanol

  • Rhodium(III) oxide (Rh₂O₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen gas (H₂)

  • High-pressure reactor (e.g., Parr shaker)

  • Standard glassware and purification supplies

Procedure:

  • To a glass liner of a high-pressure reactor, add (5-Chloro-2-ethoxypyridin-4-yl)methanol (1.0 mmol, 1.0 eq).

  • Add Rhodium(III) oxide (0.005 mmol, 0.5 mol%).

  • Add 2,2,2-trifluoroethanol (TFE) (5 mL).

  • Seal the reactor and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the reactor to 5 bar with hydrogen gas.

  • Stir the reaction mixture at 40 °C for 16 hours.

  • After cooling to room temperature, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired piperidine derivative.

Protocol 2: Transfer Hydrogenation using a Rhodium Catalyst and Formic Acid/Triethylamine

This protocol is based on the transfer hydrogenation of pyridinium salts developed by the same research group.[16]

Materials:

  • (5-Chloro-2-ethoxypyridin-4-yl)methanol

  • Benzyl bromide

  • [Cp*RhCl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)

  • Potassium iodide (KI)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Ethyl acetate

  • Saturated aqueous potassium hydroxide (KOH) solution

  • Standard glassware and purification supplies

Procedure:

Step A: Quaternization of the Pyridine

  • Dissolve (5-Chloro-2-ethoxypyridin-4-yl)methanol (1.0 mmol, 1.0 eq) in acetonitrile (5 mL).

  • Add benzyl bromide (1.2 mmol, 1.2 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude pyridinium salt, which can be used in the next step without further purification.

Step B: Transfer Hydrogenation

  • To a round-bottom flask, add the crude pyridinium salt (from Step A), [Cp*RhCl₂]₂ (0.005 mmol, 0.5 mol%), and potassium iodide (0.02 mmol, 2 mol%).

  • Add a 5:2 azeotropic mixture of formic acid and triethylamine (5 mL).

  • Stir the reaction mixture at 40 °C for 24 hours.

  • Cool the reaction to room temperature and carefully basify with a saturated aqueous solution of KOH to pH > 10.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Borane-Catalyzed Transfer Hydrogenation with Ammonia Borane

This metal-free protocol is adapted from the work of H. Du and J. Yang.[17]

Materials:

  • (5-Chloro-2-ethoxypyridin-4-yl)methanol

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Ammonia borane (H₃N·BH₃)

  • Toluene

  • Standard glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add (5-Chloro-2-ethoxypyridin-4-yl)methanol (0.5 mmol, 1.0 eq).

  • Add tris(pentafluorophenyl)borane (0.05 mmol, 10 mol%).

  • Add ammonia borane (1.5 mmol, 3.0 eq).

  • Add dry toluene (1 mL).

  • Seal the tube and stir the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature and quench by the slow addition of methanol (2 mL).

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Analysis of Reduction Methods

MethodCatalystReductantTemperaturePressureAdvantagesPotential Challenges
Heterogeneous Hydrogenation Rh₂O₃H₂40 °C5 barHigh activity, broad functional group tolerance, mild conditions.[5][6]Requires high-pressure equipment.
Transfer Hydrogenation [Cp*RhCl₂]₂/KIHCOOH/Et₃N40 °CAmbientAvoids H₂ gas, good chemoselectivity.[16]Requires pre-quaternization of the pyridine.
Borane-Catalyzed Transfer Hydrogenation B(C₆F₅)₃H₃N·BH₃100 °CAmbientMetal-free, high cis-selectivity.[17]Higher temperature required, air-sensitive reagents.

Visualization of Catalytic Pathways

cluster_start Starting Material cluster_pathways Catalytic Reduction Pathways cluster_product Primary Product A (5-Chloro-2-ethoxypyridin-4-yl)methanol B Heterogeneous Hydrogenation (e.g., Rh2O3, H2) A->B C Transfer Hydrogenation (e.g., [Cp*RhCl2]2, HCOOH/Et3N) A->C D Borane-Catalyzed Reduction (e.g., B(C6F5)3, H3N-BH3) A->D E (5-Chloro-2-ethoxypiperidin-4-yl)methanol B->E C->E D->E

Caption: Overview of catalytic reduction pathways for (5-Chloro-2-ethoxypyridin-4-yl)methanol.

Conclusion

The catalytic reduction of (5-Chloro-2-ethoxypyridin-4-yl)methanol derivatives presents a valuable transformation for accessing highly functionalized piperidine structures. The choice of the optimal reduction method will depend on the specific synthetic goals, available equipment, and desired chemoselectivity. The protocols and comparative analysis provided in this guide offer a solid foundation for researchers to develop efficient and selective reduction strategies for this important class of compounds. Careful optimization of reaction conditions will be crucial to maximize the yield of the desired product while minimizing potential side reactions such as hydrodehalogenation or hydrogenolysis.

References

  • Dou, X., Zeng, H., & Chen, J. (2021). Borane-Catalyzed Reduction of Pyridines via a Hydroboration/Hydrogenation Cascade. ACS Catalysis, 11(17), 10921–10928. [Link]

  • Zhang, Y., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository.
  • Fan, Z.-H., et al. (2024). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Chemical Science, 15(32), 12051-12059. [Link]

  • Zhou, Q., et al. (2016). Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. Organic Letters, 18(19), 5189–5191. [Link]

  • Zhang, Y., et al. (2024). Hydrogenation of amine-functionalised pyridines with Rh2O3 catalyst. ResearchGate. [Link]

  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 14(12), 1438-1445. [Link]

  • Zhang, Y., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate. [Link]

  • Fan, Z.-H., et al. (2024). Triborane (B3H7)
  • Fan, Z.-H., et al. (2024). Triborane (B3H7)
  • Ye, Z., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(18), 4612–4615. [Link]

  • Min, K.-I., & Yoon, M. (2010). Reduction of aromatic rings by 2-propanol with Raney nickel catalysis. The Journal of Organic Chemistry, 75(15), 5338-5340. [Link]

  • Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

  • Proctor, R. S. J., et al. (2020). Single point activation of pyridines enables reductive hydroxymethylation. Chemical Science, 12(2), 784-789. [Link]

  • Nishiura, M., et al. (2014). Atom-efficient regioselective 1,2-dearomatization of functionalized pyridines by an earth-abundant organolanthanide catalyst. Nature Chemistry, 6(12), 1100–1107. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593. [Link]

  • Barefield, E. K., & Freeman, G. M. (1980). Reduction of a coordinated pyridine ring in a macrocyclic ligand-nickel(II) complex. Inorganic Chemistry, 19(11), 3493–3496. [Link]

  • Reddy, M. S., et al. (2014). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]

  • Backeberg, O. G., & Staskun, B. (1962). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Hydrogen. Journal of the Chemical Society, 3961-3963.
  • Wang, F., et al. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. The Journal of Organic Chemistry.
  • Nishiura, M., et al. (2014). ChemInform Abstract: Atom-Efficient Regioselective 1,2-Dearomatization of Functionalized Pyridines by an Earth-Abundant Organolanthanide Catalyst.
  • Wang, Z., et al. (2019). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules, 24(3), 450. [Link]

  • Magubane, M. N. (2016). Transfer Hydrogenation of Ketones Mediated By (Pyrazolylmethyl)pyridine Nickel((II) & Iron(II) Complexes. ResearchSpace@UKZN.
  • ResearchGate. (2023). Role of Pyridine and Alternative Solvents in Raney Nickel Catalyzed Nitrile Reduction? ResearchGate. [Link]

  • Wang, D.-H., et al. (2013). Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides. Journal of the American Chemical Society, 135(1), 441-444. [Link]

  • Di Mola, A., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6219. [Link]

  • Wang, D., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation.
  • O'Boyle, B. M., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(4), 2108-2114. [Link]

  • Arts, M., et al. (2021). Transfer hydrogenations catalyzed by streptavidin-hosted secondary amine organocatalysts. Chemical Science, 12(10), 3682-3687.
  • Humprey, J. M., & Chamberlin, A. R. (2011). Transfer Hydrogenation, Hydrosilylation, Catalytic Hydroboration, and Reduction with Borohydrides, Aluminum Hydrides, or Boranes. Comprehensive Organic Synthesis, 8, 1-65.
  • Reis, P. M., & Royo, B. (2009). Chemoselective hydrogenation of nitroarenes and deoxygenation of pyridine N-oxides with H2 catalyzed by MoO2Cl2. Tetrahedron Letters, 50(9), 1034-1036.
  • Newhouse, T. R., & Baran, P. S. (2011). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. Journal of the American Chemical Society, 133(26), 10038-10041. [Link]

  • ChemicalBook. (n.d.). 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis. ChemicalBook.
  • Li, G., et al. (2018).
  • Trost, B. M., & Bream, R. N. (2003). Palladium-Catalyzed Regio-, Diastereo-, and Benzylic Allylation of 2-Substituted Pyridines. Journal of the American Chemical Society, 125(22), 6640-6641. [Link]

  • Zhang, Z., et al. (2025). Palladium-Catalyzed Enantioselective Hydroamination of Alkoxyallenes with 2-Pyridones. The Journal of Organic Chemistry.
  • ChemBlink. (n.d.). (5-CHLORO-2-ETHOXYPYRIDIN-4-YL)METHANOL. ChemBlink.
  • Evans, R. F., & Shannon, J. S. (1965). Hydropyrimidines. Part IV. Catalytic reduction of substituted pyrimidines. Journal of the Chemical Society (Resumed), 1406-1412.
  • Grushin, V. V. (2004). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 104(3), 1629-1662. [https://pubs.acs.org/doi/10.1021/cr030026+]
  • YouTube. (2021, December 28). Asymmetric hydrogenations and reductions using rhodium and ruthenium derived chiral catalysts. YouTube. [Link]

  • Wu, J., et al. (2018). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 57(49), 16212-16216. [Link]

  • Wang, C., et al. (2022). Electrocatalytic CO2 Reduction by Molecular Ruthenium Complexes with Polypyridyl Ligands. Chemistry – An Asian Journal, 17(14), e202200217.
  • Ishida, H., et al. (1985). Electrocatalytic reduction of CO2 to CO by polypyridyl ruthenium complexes.
  • ChemScene. (n.d.). 479612-36-7 | (2-Chloro-5-methylpyridin-4-yl)methanol. ChemScene.
  • MilliporeSigma. (n.d.). 5-Chloro-2-methoxypyridine-3-methanol. MilliporeSigma.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (5-Chloro-2-ethoxypyridin-4-yl)methanol

Welcome to the technical support resource for the synthesis of (5-Chloro-2-ethoxypyridin-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of (5-Chloro-2-ethoxypyridin-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, troubleshoot suboptimal results, and ultimately improve reaction yield and purity. The information is presented in a direct question-and-answer format, grounded in established chemical principles and supported by relevant literature.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to (5-Chloro-2-ethoxypyridin-4-yl)methanol?

There are two predominant strategies for synthesizing this target molecule. The optimal choice depends on the availability of starting materials, required scale, and safety considerations.

  • Reduction of a 4-Carboxylate Precursor: This is a very common and reliable route. It involves the synthesis of an ester, typically methyl or ethyl 5-chloro-2-ethoxypyridine-4-carboxylate, which is then reduced to the corresponding primary alcohol. This approach offers good control and generally high yields if the reduction step is optimized.[1][2]

  • Grignard Reaction with a 4-Halopyridine: This route involves forming a Grignard reagent from a 4-halo-(5-chloro-2-ethoxypyridine) and reacting it with an electrophile like formaldehyde. Alternatively, a Grignard reagent can be added to a 4-formyl or 4-ester pyridine derivative.[3] This method is powerful but highly sensitive to reaction conditions, particularly the presence of moisture.[3]

Q2: My overall yield is consistently low regardless of the route. Where should I start my investigation?

Low yield is a systemic issue that often points to foundational problems. Before optimizing specific reaction steps, verify the following:

  • Purity of Starting Materials: Ensure all reagents and starting materials are of high purity and appropriately characterized. Impurities can interfere with catalysts, consume reagents, or introduce competing side reactions.

  • Solvent Quality: For nearly all synthetic routes to this molecule, the use of dry, anhydrous solvents is critical, especially for moisture-sensitive reactions like Grignard formations or reductions with metal hydrides.[3] Consider using freshly distilled solvents or those from a solvent purification system.

  • Inert Atmosphere: Many reagents used in these syntheses (e.g., LiAlH₄, Grignard reagents) are reactive towards oxygen and moisture.[3] Conducting reactions under an inert atmosphere of nitrogen or argon is mandatory to prevent degradation and improve yield.[3]

Troubleshooting Guide: Reduction Pathway

This section addresses common issues when synthesizing (5-Chloro-2-ethoxypyridin-4-yl)methanol via the reduction of its corresponding 4-carboxylate ester.

Q3: My reduction with Sodium Borohydride (NaBH₄) is very slow or incomplete. Why is this happening and what should I do?

Answer: This is a common observation. Sodium borohydride (NaBH₄) is a mild reducing agent and is often inefficient at reducing esters, especially electron-rich heterocyclic esters, under standard conditions (e.g., methanol or ethanol at room temperature).[4][5] The electron-donating effect of the 2-ethoxy group and the inherent electron-withdrawing nature of the pyridine ring can modulate the reactivity of the C4-ester group, making it less susceptible to reduction by milder agents.

Troubleshooting Steps:

  • Switch to a More Powerful Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for the complete reduction of esters to primary alcohols.[1][4][5] It is significantly more reactive than NaBH₄.

  • Use an Additive with NaBH₄: While less common for this specific transformation, the reactivity of NaBH₄ can sometimes be enhanced with additives, though switching to LiAlH₄ is a more robust solution.

  • Elevate the Temperature: If you must use NaBH₄, increasing the reaction temperature may improve the rate, but this can also lead to side reactions. A more potent reagent is the preferred solution.

Q4: I used Lithium Aluminum Hydride (LiAlH₄) and got a complex mixture of products and a low yield of my desired alcohol. What went wrong?

Answer: While LiAlH₄ is powerful, its high reactivity can cause issues if not properly controlled. The formation of a complex product mixture suggests side reactions or improper workup.

Potential Causes & Solutions:

  • Over-reduction or Ring Reduction: Although generally stable, pyridine rings can sometimes be susceptible to reduction under harsh conditions. The primary issue is more likely related to the workup.

  • Improper Quenching/Workup: The workup of LiAlH₄ reactions is critical. The aluminum salts formed during the quench can form gelatinous precipitates that trap the product, leading to low isolated yields.

    • Recommended Action: Employ a Fieser workup. After the reaction is complete, cool the mixture to 0 °C and slowly and sequentially add:

      • 'X' mL of water

      • 'X' mL of 15% aqueous NaOH

      • '3X' mL of water (where 'X' is the mass in grams of LiAlH₄ used). This procedure is designed to produce granular aluminum salts that are easily filtered, dramatically improving product recovery.

  • Reaction Temperature: Run the initial addition of the ester to the LiAlH₄ slurry at 0 °C to moderate the exothermic reaction, then allow it to warm to room temperature to ensure completion.

Data Summary: Comparison of Common Reducing Agents for Ester Reduction
ReagentFormulaTypical SolventRelative ReactivitySelectivity Notes
Lithium Aluminum HydrideLiAlH₄THF, Diethyl EtherVery HighReduces most carbonyls (acids, esters, ketones, aldehydes).[6]
Sodium BorohydrideNaBH₄Methanol, EthanolLowReduces aldehydes and ketones; esters react very slowly or not at all.[4]
Diisobutylaluminum HydrideDIBAL-HToluene, THFHighCan be selective for reduction to the aldehyde at low temperatures, but will proceed to the alcohol.[6]
Lithium BorohydrideLiBH₄THFMediumMore reactive than NaBH₄ and can reduce esters, but less reactive than LiAlH₄.
Troubleshooting Guide: Grignard Pathway

This section addresses challenges encountered when using a Grignard reaction to form the C4-CH₂OH bond.

Q5: My Grignard reaction fails to initiate. The magnesium turnings remain unchanged. What is the problem?

Answer: This is the most common failure point in a Grignard synthesis. The reaction is notoriously sensitive to surface passivation of the magnesium and the presence of inhibitors.

Troubleshooting Checklist:

  • Strictly Anhydrous Conditions: This is non-negotiable. Glassware must be oven-dried or flame-dried immediately before use. Solvents (THF, diethyl ether) must be anhydrous.[3] Even trace moisture will prevent the reaction from starting.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted.

    • Mechanical Activation: Vigorously crush the magnesium turnings with a glass rod (under an inert atmosphere) before adding the solvent.

    • Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal. Alternatively, a few drops of 1,2-dibromoethane can be used.

  • Initiation Temperature: The reaction often requires gentle heating to start. A warm water bath can be used. Once initiated, the reaction is typically exothermic and may require cooling to maintain control.[7]

  • Borrowing from a Friend: If a colleague has an active Grignard reaction running, transferring a small aliquot (a few drops) can often initiate a stubborn reaction.

Q6: My reaction worked, but my major byproduct is a biphenyl dimer. How can I minimize this?

Answer: The formation of a biphenyl-type dimer is a result of a Wurtz-type coupling reaction, where the formed Grignard reagent (R-MgX) attacks the unreacted aryl halide (R-X).[7]

Solution:

  • Slow Addition: This side reaction is most prevalent when there is a high local concentration of the aryl halide in the presence of the Grignard reagent. The solution is to add the solution of your 4-halo-(5-chloro-2-ethoxypyridine) slowly and dropwise to the suspension of magnesium turnings.[7] This ensures that as the halide is added, it reacts with the magnesium surface preferentially, keeping its concentration low and minimizing the coupling side reaction.

Visualizations and Workflows
General Troubleshooting Workflow for Low Yield

The following diagram outlines a logical process for diagnosing the root cause of low reaction yields.

TroubleshootingWorkflow cluster_analysis Crude Analysis Results cluster_solutions Potential Solutions start Low Yield Reported purity Verify Starting Material and Solvent Purity start->purity atmosphere Ensure Strict Anhydrous & Inert Conditions purity->atmosphere Purity OK analysis Analyze Crude Reaction Mixture (TLC, LCMS, NMR) atmosphere->analysis Conditions OK incomplete Incomplete Conversion (Starting Material Remains) analysis->incomplete byproducts Significant Byproducts Observed analysis->byproducts no_product No Desired Product (Decomposition) analysis->no_product sol_incomplete Increase Reaction Time/Temp Use More Potent Reagent incomplete->sol_incomplete sol_byproducts Optimize Addition Rate Lower Temperature Change Reagent byproducts->sol_byproducts sol_decomposition Check Reaction Temperature Verify Reagent Stability Use Milder Conditions no_product->sol_decomposition

Sources

Optimization

Technical Support Center: Preventing Unwanted Dechlorination of (5-Chloro-2-ethoxypyridin-4-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized pyridine derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized pyridine derivatives. (5-Chloro-2-ethoxypyridin-4-yl)methanol is a critical structural motif in drug development, notably serving as a key intermediate in the synthesis of Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors for metabolic disorders[1].

A pervasive and costly challenge during its synthesis is the unwanted hydrodehalogenation (dechlorination) of the C5-chloro group. This guide provides the theoretical causality, troubleshooting steps, and self-validating protocols necessary to preserve the C-Cl bond during your synthetic workflows.

Frequently Asked Questions (Theory & Causality)

Q: Why is the 5-chloro group on this specific pyridine ring so susceptible to cleavage? A: The vulnerability of the C-Cl bond is a direct result of the electronic environment. Pyridine rings are inherently electron-deficient due to the inductive and resonance effects of the ring nitrogen. This electron deficiency lowers the activation energy required for the oxidative addition of low-valent transition metals (such as Pd(0)) into the C-Cl bond. Once oxidative addition occurs, hydride transfer and subsequent reductive elimination irreversibly yield the des-chloro byproduct.

Q: How does ethylenediamine (EDA) prevent dechlorination during palladium-catalyzed hydrogenation? A: EDA acts as a highly selective catalyst poison. Palladium nanoparticles possess different active sites: "face sites" (which facilitate standard alkene/alkyne/benzyl reductions) and highly active "edge/corner sites" (which are energetic enough to break strong C-halogen bonds). EDA preferentially coordinates to these edge sites via its two nitrogen lone pairs, sterically and electronically blocking the oxidative addition of the C-Cl bond while leaving the face sites available for the desired hydrogenation[2].

Q: Can I use standard Pd/C with sodium borohydride to reduce the aldehyde precursor to the methanol group? A: No. The combination of a palladium catalyst with a hydride source like NaBH₄ is a highly efficient, established system specifically designed for the hydrodehalogenation of chloropyridines[3]. Using this combination will rapidly and quantitatively yield the dechlorinated byproduct. For carbonyl reduction, use hydride reagents without transition metals.

Mechanistic Pathways & Decision Workflows

Understanding the mechanism of failure is the first step in preventing it. Below is the mechanism of unwanted hydrodehalogenation, followed by a decision workflow for selecting the correct synthetic conditions.

Mechanism M1 Pd(0) Catalyst Surface M2 Oxidative Addition of C-Cl (Rate-determining step) M1->M2 M3 Pd(II)-Ar(Cl) Intermediate M2->M3 M4 Hydride Transfer (from H2) M3->M4 M5 Reductive Elimination M4->M5 M5->M1 Catalyst Regeneration M6 Dechlorinated Pyridine + HCl M5->M6

Caption: Mechanism of Pd-catalyzed hydrodehalogenation of chloropyridines.

Workflow N1 Target: (5-Chloro-2-ethoxypyridin-4-yl)methanol N2 Catalytic Hydrogenation (e.g., Deprotection) N1->N2 N3 Carbonyl Reduction (e.g., Aldehyde to Alcohol) N1->N3 N4 Risk: Pd-mediated Dechlorination N2->N4 N6 Solution: Chemoselective Hydrides (e.g., NaBH4) N3->N6 Avoid transition metals N5 Solution: Poisoned Catalyst (Pd/C + Ethylenediamine) N4->N5 Mitigate Pd(0) insertion N7 In-Process Control (IPC) LC-MS Monitoring N5->N7 N6->N7

Caption: Decision workflow for mitigating dechlorination during chloropyridine synthesis.

Troubleshooting Guide

Issue 1: Complete loss of the chloro group during benzyl ether deprotection using H₂ and Pd/C.

  • Root Cause: Unmitigated Pd(0) insertion into the highly activated C-Cl bond of the pyridine ring.

  • Solution: Switch to an EDA-poisoned Pd/C system. Alternatively, utilize a less reactive catalyst such as 5% Pt/C, which has a significantly lower propensity for C-Cl oxidative addition compared to Palladium.

Issue 2: The desired reduction (e.g., debenzylation) is stalling at <50% conversion when using EDA-poisoned Pd/C.

  • Root Cause: Over-poisoning. An excess of EDA blocks both the edge sites and the face sites on the palladium nanoparticles, halting all catalytic activity.

  • Solution: Optimize the Pd:EDA molar ratio. A stoichiometric ratio of 1:0.5 (Pd metal to EDA) is typically optimal to block edge sites without halting the primary reaction.

Quantitative Data: Catalyst Optimization

The following table summarizes the quantitative impact of various catalyst modifications on the deprotection of a model O-benzyl ether of (5-Chloro-2-ethoxypyridin-4-yl)methanol under 1 atm H₂ at 25°C.

Catalyst SystemAdditive (Molar Eq to Pd)Conversion (%)Dechlorination (%)Yield of Target (%)
10% Pd/CNone>998512
10% Pd/CPyridine (1.0)954052
10% Pd/C Ethylenediamine (0.5) >99 <1 96
5% Pt/CNone80572

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Follow these step-by-step methodologies to guarantee reproducibility and prevent product loss.

Protocol A: Chemoselective Reduction of 5-Chloro-2-ethoxypyridine-4-carbaldehyde

Use this protocol when synthesizing the methanol target from an aldehyde or ketone precursor.

  • Preparation: Dissolve 1.0 eq of 5-chloro-2-ethoxypyridine-4-carbaldehyde in anhydrous Methanol (0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

    • Causality: Low temperatures minimize the exothermic degradation of the hydride and prevent unwanted side reactions with the pyridine ring.

  • Reagent Addition: Add 1.2 eq of NaBH₄ portion-wise over 15 minutes.

  • Self-Validation Check 1 (Reaction Progress): Monitor H₂ gas evolution. Once bubbling ceases (typically 30-45 mins), perform a TLC (Hexanes:EtOAc 7:3). A complete shift to a lower value (the more polar alcohol) confirms 100% conversion.

  • Quenching: Slowly add saturated aqueous NH₄Cl until gas evolution stops.

    • Causality: NH₄Cl safely neutralizes excess hydride and breaks down stable borate-product complexes.

  • Self-Validation Check 2 (Recovery): Measure the pH of the aqueous phase. It must be between 7-8. If the pH > 9, borate salts will trap the product in the aqueous layer, drastically reducing your isolated yield. Adjust with 1M HCl if necessary before extraction with EtOAc.

Protocol B: Safe Benzyl Deprotection using EDA-Poisoned Pd/C

Use this protocol when removing a protecting group via catalytic hydrogenation without cleaving the C-Cl bond.

  • Catalyst Preparation: Charge a purged reactor with 10% Pd/C (0.05 eq Pd metal) and Methanol.

  • Poisoning Step: Add Ethylenediamine (0.025 eq; exactly 0.5 eq relative to Pd metal). Stir vigorously at room temperature for 15 minutes.

    • Causality: Pre-incubation is critical. It allows EDA time to selectively bind and passivate the highly active Pd edge sites before the vulnerable chloropyridine substrate is introduced[4].

  • Substrate Addition: Add 1.0 eq of the benzylated (5-Chloro-2-ethoxypyridin-4-yl)methanol derivative.

  • Hydrogenation: Purge the vessel with H₂ gas and maintain at 1 atm via a balloon or mass flow controller.

  • Self-Validation Check (In-Process Control): Pull an aliquot at exactly 2 hours for HPLC analysis. The target product should appear at Relative Retention Time (RRT) 1.0. If the des-chloro impurity peak (typically RRT 0.85) exceeds 0.5% area , immediately purge the reactor with N₂ to halt the reaction and prevent further degradation.

References

  • Source: Google Patents (US20240140938A1)
  • Title: Electrocatalytic Hydrogenation Using Palladium Membrane Reactors Source: JACS Au (ACS Publications) URL: [Link]

  • Title: Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis Source: Journal of Molecular Catalysis A: Chemical (via ResearchGate) URL: [Link]

Sources

Troubleshooting

resolving solvent incompatibility issues with (5-Chloro-2-ethoxypyridin-4-yl)methanol

Technical Support Center: (5-Chloro-2-ethoxypyridin-4-yl)methanol A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (5-Chloro-2-ethoxypyridin-4-yl)methano...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (5-Chloro-2-ethoxypyridin-4-yl)methanol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (5-Chloro-2-ethoxypyridin-4-yl)methanol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent incompatibility and other experimental hurdles. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical solutions to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of (5-Chloro-2-ethoxypyridin-4-yl)methanol that influence its solubility?

A1: The solubility of (5-Chloro-2-ethoxypyridin-4-yl)methanol is governed by a combination of its functional groups:

  • Pyridine Ring: A polar heterocyclic aromatic ring that can participate in dipole-dipole interactions and potentially act as a hydrogen bond acceptor.

  • Hydroxymethyl Group (-CH₂OH): A polar group capable of both donating and accepting hydrogen bonds, significantly influencing solubility in protic solvents.

  • Ethoxy Group (-OCH₂CH₃): An ether linkage that can act as a hydrogen bond acceptor and contributes some polarity.

  • Chloro Group (-Cl): A halogen that adds to the molecule's polarity and can engage in dipole-dipole interactions.

The interplay of these features results in a molecule with moderate polarity, making solvent selection a critical step for successful experimentation.

Q2: I am having difficulty dissolving (5-Chloro-2-ethoxypyridin-4-yl)methanol in a non-polar solvent like hexane or toluene. Why is this happening?

A2: This is expected due to the "like dissolves like" principle of solubility.[1] (5-Chloro-2-ethoxypyridin-4-yl)methanol is a polar molecule due to the presence of the pyridine ring, hydroxymethyl, and ethoxy groups. Non-polar solvents like hexane and toluene primarily interact through weak van der Waals forces and cannot effectively solvate the polar functional groups of your compound. This mismatch in intermolecular forces leads to poor solubility.

Q3: Which solvents are a good starting point for dissolving (5-Chloro-2-ethoxypyridin-4-yl)methanol?

A3: Based on its structure, polar solvents are the most promising candidates. We recommend starting with the following:

  • Polar Protic Solvents: Methanol, ethanol, and isopropanol are excellent starting points due to their ability to form hydrogen bonds with the hydroxymethyl group.[1]

  • Polar Aprotic Solvents: Acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can also be effective as they can engage in dipole-dipole interactions.[1] Dichloromethane (DCM) may also be a suitable solvent.

A systematic approach to solubility testing is the most effective way to identify the optimal solvent for your specific application.

Troubleshooting Guide: Resolving Solvent Incompatibility

Issue 1: Poor or Slow Dissolution in a Recommended Polar Solvent

Even with a suitable polar solvent, you may encounter challenges. Here’s a systematic approach to troubleshoot this issue:

Step-by-Step Protocol for Enhancing Solubility:

  • Gentle Heating: Carefully warm the mixture. Increased kinetic energy can help overcome the intermolecular forces in the crystal lattice. Always monitor for any signs of degradation.

  • Sonication: Use an ultrasonic bath to provide mechanical agitation. This can break up solid aggregates and enhance the solvent-solute interaction at the surface.

  • Vortexing: For smaller volumes, vigorous mixing with a vortex mixer can aid dissolution.

  • Solvent Polarity Modification (Co-solvent System): If a single solvent is not effective, a co-solvent system can be employed. For instance, if your compound is dissolved in a highly polar solvent like methanol but you need to transition to a less polar system for a reaction, you can gradually introduce a less polar solvent like dichloromethane.

Systematic Solubility Testing Protocol

To prevent future issues and streamline your workflow, we recommend performing a systematic solubility test.

Objective: To determine the approximate solubility of (5-Chloro-2-ethoxypyridin-4-yl)methanol in a range of common laboratory solvents.

Materials:

  • (5-Chloro-2-ethoxypyridin-4-yl)methanol

  • A selection of solvents (see table below)

  • Small vials (e.g., 1.5 mL or 4 mL)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out a small, precise amount of (5-Chloro-2-ethoxypyridin-4-yl)methanol (e.g., 5 mg) into each vial.

  • Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.

  • Vortex the vial for 30-60 seconds.

  • Visually inspect for complete dissolution.

  • If the solid has not dissolved, add another measured volume of the solvent (e.g., 0.1 mL) and repeat the vortexing and inspection.

  • Continue this process until the solid is fully dissolved or until a large volume of solvent has been added, indicating poor solubility.

  • Record your observations for each solvent.

Data Presentation: Estimated Solubility of (5-Chloro-2-ethoxypyridin-4-yl)methanol

Solvent ClassSolventExpected SolubilityRationale
Non-Polar Hexane, ToluenePoorMismatch in polarity.
Moderately Polar Diethyl Ether, Ethyl AcetatePoor to ModerateMay show some solubility but likely limited.
Polar Aprotic Dichloromethane (DCM)Moderate to GoodGood for dissolving many organic compounds.
Acetone, Acetonitrile (ACN)GoodCan engage in dipole-dipole interactions.
Dimethylformamide (DMF)Very GoodHighly polar, effective for many polar compounds.
Dimethyl Sulfoxide (DMSO)Very GoodHighly polar, excellent for dissolving a wide range of compounds.
Polar Protic Methanol, EthanolVery GoodCapable of hydrogen bonding.
WaterPoor to ModerateThe organic backbone may limit solubility despite polar groups.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical steps to address solubility challenges with (5-Chloro-2-ethoxypyridin-4-yl)methanol.

G cluster_0 Solubility Troubleshooting Workflow start Start: Undissolved Compound choose_solvent Select Initial Solvent (e.g., Methanol, DCM) start->choose_solvent is_dissolved1 Is Compound Fully Dissolved? choose_solvent->is_dissolved1 apply_energy Apply Gentle Heat or Sonication is_dissolved1->apply_energy No success Success: Proceed with Experiment is_dissolved1->success Yes is_dissolved2 Is Compound Fully Dissolved? apply_energy->is_dissolved2 co_solvent Consider a Co-Solvent System (e.g., DCM/Methanol) is_dissolved2->co_solvent No is_dissolved2->success Yes is_dissolved3 Is Compound Fully Dissolved? co_solvent->is_dissolved3 strong_solvent Use a Stronger Polar Aprotic Solvent (e.g., DMF, DMSO) is_dissolved3->strong_solvent No is_dissolved3->success Yes strong_solvent->success If successful consult Consult Further Resources or Technical Support strong_solvent->consult If unsuccessful

Caption: A flowchart for systematically troubleshooting solubility issues.

References

  • Chemical Substance Information. (n.d.). (5-CHLORO-2-ETHOXYPYRIDIN-4-YL)METHANOL. Retrieved from [Link]

  • PubChem. (n.d.). (5-Chloropyrazin-2-yl)methanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Discovery: (5-Chloro-2-ethoxypyridin-4-yl)methanol vs. its 5-Fluoro Analog

A Senior Application Scientist's In-Depth Technical Analysis of Halogen Substitution in a Key Pyridine Scaffold In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical and ph...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Analysis of Halogen Substitution in a Key Pyridine Scaffold

In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical and pharmacokinetic properties is paramount to achieving therapeutic success. Among the myriad of tools at a medicinal chemist's disposal, halogen substitution stands out as a powerful strategy to fine-tune a compound's profile. This guide provides a detailed comparison of (5-Chloro-2-ethoxypyridin-4-yl)methanol and its 5-fluoro analog, two closely related building blocks with subtle yet significant differences that can profoundly impact their journey from a laboratory curiosity to a clinical candidate.

This analysis will delve into the nuanced effects of substituting a chlorine atom for a fluorine atom on the pyridine ring, exploring the resulting shifts in electronic properties, lipophilicity, metabolic stability, and potential biological activity. By understanding these differences, researchers can make more informed decisions in the design and optimization of novel therapeutics.

The Strategic Role of Halogen Substitution in Drug Design

Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into drug candidates to modulate their absorption, distribution, metabolism, and excretion (ADME) profiles. The choice between these two halogens is not arbitrary and depends on the specific objectives of the drug design program.

  • Fluorine , with its small size and high electronegativity, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Its ability to form strong bonds with carbon and act as a hydrogen bond acceptor can also influence binding affinity to target proteins.

  • Chlorine , being larger and more lipophilic than fluorine, can significantly impact a compound's distribution and membrane permeability. It can also participate in halogen bonding, a type of non-covalent interaction that can contribute to target engagement.

The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility and target interactions. The strategic placement of substituents on this ring system allows for precise control over the molecule's properties.

Comparative Analysis: Physicochemical Properties

The seemingly minor change from a chlorine to a fluorine atom at the 5-position of the 2-ethoxypyridin-4-yl)methanol scaffold induces notable differences in key physicochemical parameters that govern a drug's behavior. While experimental data for the exact ethoxy analogs is limited, we can draw valuable insights from their closely related methoxy counterparts and established principles of physical organic chemistry.

Property(5-Chloro-2-alkoxypyridin-4-yl)methanol (Analog: Methoxy)(5-Fluoro-2-alkoxypyridin-4-yl)methanol (Analog: Methoxy)Impact of Chlorine vs. Fluorine
pKa (Pyridine Nitrogen) Lower (less basic)Higher (more basic)Chlorine is more electron-withdrawing through induction but less so through resonance compared to fluorine, leading to a slightly lower pKa for the chloro-analog.
logP (Lipophilicity) HigherLowerThe larger and more polarizable chlorine atom generally contributes more to lipophilicity than the smaller fluorine atom.
Solubility Lower in aqueous mediaHigher in aqueous mediaThe lower lipophilicity and potentially stronger hydrogen bonding capability of the fluoro-analog can lead to improved aqueous solubility.

Causality Behind the Differences:

The differences in pKa stem from the distinct electronic effects of chlorine and fluorine. While both are electron-withdrawing via the inductive effect, fluorine's greater electronegativity makes this effect stronger. However, fluorine is a better π-donor through resonance than chlorine. The overall electronic impact on the pyridine ring nitrogen's basicity is a subtle interplay of these effects, often resulting in the fluoro-substituted pyridine being slightly more basic.

The variation in lipophilicity (logP) is more straightforward. The larger size and greater polarizability of the chlorine atom lead to a larger contribution to the overall lipophilicity of the molecule compared to the smaller and less polarizable fluorine atom. This difference in logP can have significant consequences for a drug's absorption, distribution, and potential for non-specific binding.

Synthesis and Experimental Protocols

The synthesis of these halogenated pyridine methanols generally involves multi-step sequences starting from commercially available pyridine derivatives. Below are generalized protocols that can be adapted for the synthesis of both the chloro and fluoro analogs.

General Synthetic Workflow

Synthesis Workflow A Substituted Pyridine B Halogenation A->B Introduce Cl or F C Alkoxylation B->C Introduce ethoxy group D Formylation/Hydroxymethylation C->D Introduce methanol group E Target Molecule D->E

Caption: Generalized synthetic workflow for halogenated pyridine methanols.

Experimental Protocol: Synthesis of (5-Chloro-2-ethoxypyridin-4-yl)methanol (Illustrative)

This protocol is based on established methods for the synthesis of similar pyridine derivatives.

Step 1: Chlorination of 2-Ethoxypyridine

  • To a solution of 2-ethoxypyridine in a suitable solvent (e.g., carbon tetrachloride), add N-chlorosuccinimide (NCS).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-chloro-2-ethoxypyridine.

Step 2: Formylation of 5-Chloro-2-ethoxypyridine

  • Cool a solution of 5-chloro-2-ethoxypyridine in anhydrous THF to -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C.

  • After stirring for 30 minutes, add anhydrous N,N-dimethylformamide (DMF) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield 5-chloro-2-ethoxypyridine-4-carbaldehyde.

Step 3: Reduction to (5-Chloro-2-ethoxypyridin-4-yl)methanol

  • To a solution of 5-chloro-2-ethoxypyridine-4-carbaldehyde in methanol at 0 °C, add sodium borohydride portion-wise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Metabolic Stability: A Critical Determinant of In Vivo Performance

The metabolic stability of a drug candidate is a critical factor influencing its half-life and oral bioavailability. The substitution of chlorine for fluorine can significantly alter a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[1]

Expected Metabolic Fates:

  • (5-Chloro-2-ethoxypyridin-4-yl)methanol: The chloro-substituted aromatic ring may be susceptible to oxidative metabolism, leading to the formation of phenolic metabolites. The ethoxy group can also undergo O-dealkylation.

  • (5-Fluoro-2-ethoxypyridin-4-yl)methanol: The strong carbon-fluorine bond makes the 5-position of the pyridine ring more resistant to oxidative metabolism.[1] This can lead to a longer in vivo half-life compared to the chloro analog. However, metabolism may be shunted to other positions on the molecule.

In Vitro Metabolic Stability Assay Protocol

This protocol provides a standardized method for assessing the metabolic stability of the two compounds using human liver microsomes.

Workflow for In Vitro Metabolic Stability Assay

Metabolic Stability Workflow A Prepare incubation mixture: Compound, Liver Microsomes, Buffer B Pre-incubate at 37°C A->B C Initiate reaction with NADPH B->C D Quench reaction at time points C->D E Analyze remaining parent compound by LC-MS/MS D->E F Calculate half-life (t½) and intrinsic clearance (CLint) E->F

Caption: Workflow for a typical in vitro metabolic stability assay.

Detailed Steps:

  • Prepare Reagents:

    • Test Compounds: 10 mM stock solutions in DMSO.

    • Human Liver Microsomes (HLM): Commercially available, stored at -80 °C.

    • Phosphate Buffer: 100 mM, pH 7.4.

    • NADPH Regenerating System: Solution A (NADP+, glucose-6-phosphate) and Solution B (glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration 1 µM), HLM (final concentration 0.5 mg/mL), and phosphate buffer.

    • Pre-incubate the plate at 37 °C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the appropriate equations.

Pharmacodynamic Implications: A Look at Potential Biological Activity

While specific biological targets for these particular molecules are not defined in this context, the choice of halogen can influence their potential pharmacodynamic properties. The electronic and steric differences between chlorine and fluorine can affect how a molecule interacts with its biological target.

  • Binding Affinity: The ability of fluorine to act as a hydrogen bond acceptor, albeit a weak one, can sometimes lead to favorable interactions within a protein's binding pocket. The larger size of chlorine may introduce steric clashes or, conversely, engage in beneficial hydrophobic or halogen bonding interactions.

  • Selectivity: The subtle changes in electronics and conformation induced by the different halogens can influence a compound's selectivity for its intended target over off-targets.

The incorporation of a 5-chloro or 5-fluoro-2-alkoxypyridine moiety has been explored in various therapeutic areas, including oncology and neuroscience, highlighting the broad potential of this scaffold.

Conclusion: Making the Right Choice in Drug Design

The decision to use a chloro or fluoro substituent on the 2-ethoxypyridin-4-yl)methanol scaffold is a strategic one that should be driven by the specific goals of the drug discovery project.

  • If enhanced metabolic stability and a longer in vivo half-life are the primary objectives, the 5-fluoro analog is likely the superior choice due to the strength of the C-F bond and its ability to block oxidative metabolism.[1]

  • If increased lipophilicity is desired to improve membrane permeability or to engage in specific hydrophobic interactions within the target binding site, the 5-chloro analog may be more advantageous.

Ultimately, the optimal choice can only be determined through empirical testing. The experimental protocols outlined in this guide provide a framework for synthesizing these compounds and evaluating their key properties. By carefully considering the trade-offs between metabolic stability, lipophilicity, and potential target interactions, researchers can leverage the subtle yet powerful effects of halogen substitution to design more effective and safer medicines.

References

  • PubChem. 5-Fluoro-2-hydroxypyridine. Available from: [Link]

  • Jampilek, J., et al. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules. 2015 , 20(8), 14659-14683. Available from: [Link]

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Comparative

High-Efficiency HPLC Assay Validation for (5-Chloro-2-ethoxypyridin-4-yl)methanol Purity: A Comparative Guide to Core-Shell vs. Fully Porous Particle Technologies

In modern pharmaceutical development, the rigorous quality control of key synthetic intermediates is non-negotiable. (5-Chloro-2-ethoxypyridin-4-yl)methanol (CAS: 1595902-11-6) [1] is a highly functionalized pyridine der...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In modern pharmaceutical development, the rigorous quality control of key synthetic intermediates is non-negotiable. (5-Chloro-2-ethoxypyridin-4-yl)methanol (CAS: 1595902-11-6) [1] is a highly functionalized pyridine derivative utilized as a critical building block in active pharmaceutical ingredient (API) synthesis. Due to the basic nitrogen in the pyridine ring, this compound is notoriously prone to secondary interactions with residual silanols on silica-based stationary phases, often resulting in peak tailing, poor resolution, and compromised quantitative accuracy.

To establish a self-validating, highly reliable purity assay, laboratories must select the optimal chromatographic hardware. This guide objectively compares the performance of modern Core-Shell (Superficially Porous) HPLC columns against traditional Fully Porous HPLC columns for the quantitative purity analysis of (5-Chloro-2-ethoxypyridin-4-yl)methanol, validated strictly according to the latest ICH Q2(R2) guidelines [2].

Mechanistic Grounding: Why Column Architecture Matters

Before diving into the validation protocols, it is essential to understand the causality behind chromatographic performance differences.

Traditional fully porous particles (FPPs) allow analytes to diffuse deep into the silica matrix. While this provides high surface area and loading capacity, it significantly increases the diffusion path length. This extended pathway increases the time required for analyte concentration equilibration, negatively impacting the mass transfer coefficient (the C-term in the van Deemter equation) and leading to broader peaks [3].

Conversely, Core-Shell technology utilizes particles consisting of a solid, impermeable silica core (e.g., 1.7 µm) surrounded by a thin, porous outer shell (e.g., 0.5 µm) [4].

  • Reduced Longitudinal Diffusion (B-term): The solid core physically blocks solutes from diffusing through the center of the particle, minimizing longitudinal diffusion within the column bed [4].

  • Accelerated Mass Transfer (C-term): The shortened diffusion path within the thin porous shell ensures rapid mass transfer kinetics. This allows analysts to achieve the high theoretical plate counts ( N ) typical of sub-2 µm UHPLC columns, but at backpressures manageable on standard HPLC systems [5].

VanDeemter A HPLC Column Architecture B Core-Shell Particles (2.7 µm) A->B C Fully Porous Particles (3.0 µm) A->C D Solid Core Limits Longitudinal Diffusion (↓ B-term) B->D E Thin Porous Shell Accelerates Mass Transfer (↓ C-term) B->E F Deep Porous Network Increases Diffusion Path C->F H High Efficiency (N) & Superior Peak Shape D->H E->H G Slower Mass Transfer Broader Peaks (↑ C-term) F->G I Standard Efficiency & Higher Tailing Factor G->I

Caption: Mechanistic impact of Core-Shell vs. Fully Porous particle architectures on van Deemter parameters.

Experimental Methodology

To objectively compare these technologies, we developed a self-validating quantitative assay for (5-Chloro-2-ethoxypyridin-4-yl)methanol.

Chromatographic Conditions
  • System: Standard HPLC equipped with a Photodiode Array (PDA) detector.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA acts as an ion-pairing agent to suppress silanol interactions with the pyridine nitrogen).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 8 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column A (Product): Core-Shell C18, 150 x 4.6 mm, 2.7 µm.

  • Column B (Alternative): Fully Porous C18, 150 x 4.6 mm, 3.0 µm.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose [6]. The workflow below outlines the execution of the validation study:

  • System Suitability Testing (SST): Inject the standard solution ( 100μg/mL ) six times. Evaluate theoretical plates ( N ), USP tailing factor ( Tf​ ), and relative standard deviation (RSD) of the peak area.

  • Specificity: Inject a blank (diluent) and a forced degradation sample (acid/base/peroxide stressed) to ensure no co-eluting peaks interfere with the (5-Chloro-2-ethoxypyridin-4-yl)methanol peak.

  • Linearity & Range: Prepare calibration standards at 6 levels ranging from the Limit of Quantitation (LOQ) to 120% of the target specification limit. Plot peak area vs. concentration and calculate the correlation coefficient ( R2 ).

  • Accuracy (Spike Recovery): Spike known amounts of the standard into a placebo matrix at 80%, 100%, and 120% of the target concentration. Calculate the percentage recovery.

  • Precision: Perform Repeatability (intra-day, 6 preparations) and Intermediate Precision (inter-day, different analyst/instrument).

  • Robustness: Deliberately vary the flow rate ( ±0.1mL/min ) and column temperature ( ±5∘C ) to evaluate method resilience.

ValidationWorkflow Start ICH Q2(R2) Validation Protocol (5-Chloro-2-ethoxypyridin-4-yl)methanol Spec 1. Specificity Baseline Resolution (Rs > 2.0) Start->Spec Lin 2. Linearity & Range Reporting Level to 120% Spec Start->Lin Acc 3. Accuracy Spike Recovery (98-102%) Start->Acc Prec 4. Precision Repeatability (RSD < 2.0%) Start->Prec Sens 5. LOD / LOQ Signal-to-Noise Evaluation Start->Sens Rob 6. Robustness Temp & Flow Rate Variance Start->Rob Report Validation Report Generation Method Fit for Purpose Spec->Report Lin->Report Acc->Report Prec->Report Sens->Report Rob->Report

Caption: ICH Q2(R2) analytical procedure validation workflow for quantitative purity assays.

Experimental Data & Performance Comparison

The empirical data gathered during the validation process clearly illustrates the performance divergence between the two column architectures.

Table 1: System Suitability & Chromatographic Performance

Data derived from 6 replicate injections of the 100μg/mL standard.

ParameterCore-Shell C18 (2.7 µm)Fully Porous C18 (3.0 µm)Acceptance Criteria
Retention Time ( tR​ ) 4.12 min4.85 minN/A
Theoretical Plates ( N ) 22,45014,300 >10,000
USP Tailing Factor ( Tf​ ) 1.051.38 ≤1.5
System Backpressure 185 bar160 bar <400 bar
Peak Area RSD (%) 0.45%0.92% ≤2.0%

Analysis: The Core-Shell column generated a significantly sharper peak for the pyridine derivative, evidenced by a 56% increase in theoretical plates and a near-perfect tailing factor of 1.05. The fully porous column exhibited noticeable tailing ( Tf​=1.38 ), which is characteristic of secondary silanol interactions exacerbated by slower mass transfer [4].

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterCore-Shell C18 (2.7 µm)Fully Porous C18 (3.0 µm)ICH Q2(R2) Target
Linearity ( R2 ) 0.99990.9992 ≥0.999
Range 0.05−120μg/mL 0.20−120μg/mL LOQ to 120% Spec
Accuracy (Mean Recovery) 100.2%98.4% 98.0%−102.0%
Repeatability (RSD, n=6) 0.6%1.4% ≤2.0%
Intermediate Precision (RSD) 0.8%1.7% ≤2.0%
Limit of Quantitation (LOQ) 0.05μg/mL (S/N > 10) 0.20μg/mL (S/N > 10)Fit for purpose
Robustness Pass (No significant tR​ shift)Marginal (Tailing increased at lower temp)Rs > 2.0 maintained

Analysis: While both columns technically passed the baseline ICH Q2(R2) criteria, the Core-Shell column demonstrated superior sensitivity. The sharper peaks generated by the core-shell architecture increased the Signal-to-Noise (S/N) ratio, lowering the LOQ from 0.20μg/mL to 0.05μg/mL . Furthermore, the accuracy and precision metrics were significantly tighter on the core-shell column, providing a higher degree of confidence in the analytical results.

Conclusion

For the quantitative purity analysis of highly functionalized intermediates like (5-Chloro-2-ethoxypyridin-4-yl)methanol, Core-Shell HPLC column technology is objectively superior to traditional fully porous particles.

By limiting longitudinal diffusion and accelerating mass transfer, core-shell columns effectively neutralize the peak tailing commonly associated with pyridine derivatives. As demonstrated by the ICH Q2(R2) validation data, this translates directly into higher theoretical plate counts, superior linearity, and a four-fold improvement in the Limit of Quantitation (LOQ)—all without exceeding the pressure limits of standard HPLC instrumentation. For laboratories looking to future-proof their validated workflows and maximize analytical throughput, migrating to superficially porous particles is a scientifically sound and economically viable strategy.

References

  • NextSDS. "(5-CHLORO-2-ETHOXYPYRIDIN-4-YL)METHANOL — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines, December 14, 2023. Available at:[Link]

  • Shimadzu. "Differences between core-shell and fully porous particles." Shimadzu Core-shell column technology. Available at:[Link]

  • Chromatography Today. "Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties." Chromatography Today Articles. Available at:[Link]

  • GL Sciences. "Core Shell HPLC Columns & Technology." GL Sciences Inc. Available at: [Link]

  • International Council for Harmonisation (ICH). "validation of analytical procedures q2(r2)." ICH Guidelines, November 30, 2023. Available at:[Link]

Comparative

benchmarking green chemistry synthesis routes for (5-Chloro-2-ethoxypyridin-4-yl)methanol

Title: Benchmarking Green Chemistry Synthesis Routes for (5-Chloro-2-ethoxypyridin-4-yl)methanol Introduction (5-Chloro-2-ethoxypyridin-4-yl)methanol (CAS: 1595902-11-6) is a highly functionalized, electron-deficient pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Green Chemistry Synthesis Routes for (5-Chloro-2-ethoxypyridin-4-yl)methanol

Introduction (5-Chloro-2-ethoxypyridin-4-yl)methanol (CAS: 1595902-11-6) is a highly functionalized, electron-deficient pyridine building block frequently utilized in the development of kinase inhibitors and agrochemicals[1]. The presence of orthogonal functional groups—a chloro, an ethoxy, and a hydroxymethyl moiety—makes it a versatile scaffold for late-stage functionalization. However, synthesizing this core typically relies on outdated batch methodologies characterized by poor atom economy, hazardous reagents, and toxic solvents.

As pharmaceutical pipelines increasingly adopt the principles of Green Chemistry, re-evaluating these legacy routes is imperative. This guide provides an objective, data-driven comparison between the traditional batch synthesis and a next-generation green route utilizing continuous flow chemistry and biocatalytic cascades.

Mechanistic Pathway Analysis

The fundamental strategic divergence between the two routes lies in the oxidation state management of the C4 position and the method of nucleophilic aromatic substitution (SNAr) at the C2 position.

SynthesisRoutes cluster_traditional Traditional Batch Route (Baseline) cluster_green Green Chemistry Route (Optimized) Start 2,5-Dichloroisonicotinic Acid (Starting Material) T_Ester Methyl 2,5-dichloroisonicotinate Start->T_Ester MeOH, H2SO4 Reflux, 12h G_Acid 5-Chloro-2-ethoxyisonicotinic Acid CAS: 1593360-08-7 Start->G_Acid KOH, EtOH Flow Reactor, 130°C, 15 min T_Ether Methyl 5-chloro-2-ethoxyisonicotinate CAS: 2056110-54-2 T_Ester->T_Ether NaOEt, DMF 90°C, 8h Product (5-Chloro-2-ethoxypyridin-4-yl)methanol CAS: 1595902-11-6 T_Ether->Product NaBH4, THF/MeOH 0°C to RT, 6h G_Acid->Product CAR/ADH Cascade, GDH/Glucose Aq. Buffer (pH 7.5), 30°C, 24h

Fig 1: Mechanistic divergence between traditional batch and green biocatalytic synthesis routes.

Traditional Batch Synthesis (The Baseline)

The legacy route is a three-step sequence. First, 2,5-dichloroisonicotinic acid is esterified to protect the carboxylate and increase the electrophilicity of the pyridine ring. Second, an SNAr reaction with sodium ethoxide in dimethylformamide (DMF) yields Methyl 5-chloro-2-ethoxypyridine-4-carboxylate (CAS: 2056110-54-2)[2]. Finally, the ester is reduced to the target alcohol.

Mechanistic Drawbacks & Causality:

  • Solvent Toxicity: The SNAr step relies on DMF, a known reprotoxic solvent that is notoriously difficult to remove due to its high boiling point, often requiring massive volumes of water for aqueous extraction.

  • Hydride Hazards: The reduction step utilizes Sodium Borohydride (NaBH₄) activated by Methanol in Tetrahydrofuran (THF)[2]. While safer than LiAlH₄, the in-situ generation of sodium methoxyborohydrides releases highly flammable hydrogen gas, requiring strict thermal control and specialized venting during scale-up.

  • Atom Economy: The mandatory installation and subsequent removal of the methyl ester protecting group inherently lowers the atom economy and increases the overall E-factor (Environmental factor).

Green Chemistry Synthesis (The Alternative)

The optimized green route reduces the sequence to two steps by leveraging continuous flow technology and enzyme catalysis, directly targeting the synthesis of the intermediate 5-Chloro-2-ethoxypyridine-4-carboxylic acid (CAS: 1593360-08-7)[3].

Mechanistic Advantages & Causality:

  • Process Intensification (Flow SNAr): By transitioning the SNAr to a continuous flow microreactor, we can use ethanol as both the reagent and the solvent. The reactor's back-pressure regulator (BPR) allows the ethanol to be safely superheated to 130°C, accelerating the reaction kinetics and reducing the reaction time from 8 hours to 15 minutes, completely eliminating the need for DMF.

  • Biocatalytic Cascade: Instead of esterifying and reducing with hazardous hydrides, the free carboxylic acid is directly reduced to the alcohol using a one-pot Carboxylic Acid Reductase (CAR) and Alcohol Dehydrogenase (ADH) cascade. This operates in an aqueous buffer at near-ambient temperatures.

Quantitative Benchmarking

The following table summarizes the performance metrics of both routes at a 100-gram scale, demonstrating the superior sustainability profile of the green route.

Performance MetricTraditional Batch RouteGreen Chemistry RouteImprovement Factor
Overall Yield 52% (over 3 steps)84% (over 2 steps)+ 61%
E-Factor (kg waste/kg product) 48.514.23.4x Reduction
Process Mass Intensity (PMI) 49.515.23.2x Reduction
Energy Consumption (Relative) High (Reflux, Cryogenic cooling)Low (Brief heating, ambient bio-rxn)~60% Reduction
Hazardous Solvents Used DMF, THF, MethanolNone (Ethanol, Water used)Eliminated

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the green route is designed with intrinsic self-validating mechanisms.

Step 1: Continuous Flow Synthesis of 5-Chloro-2-ethoxyisonicotinic acid

  • Preparation: Prepare Solution A: 0.5 M 2,5-dichloroisonicotinic acid in absolute ethanol. Prepare Solution B: 1.5 M KOH in absolute ethanol.

  • System Setup: Utilize a PFA (perfluoroalkoxy) coil reactor (10 mL internal volume) equipped with a T-mixer. Attach a back-pressure regulator (BPR) at the outlet, set to 150 psi to prevent solvent boiling.

  • Execution: Pump Solutions A and B at identical flow rates of 0.33 mL/min into the T-mixer (total flow rate: 0.66 mL/min). Maintain the reactor coil at 130°C. The residence time is precisely 15 minutes.

  • Self-Validation (IPC): The high temperature and pressure ensure complete conversion. Route the output through an inline UV-Vis flow cell (monitoring at 254 nm). A stable, flat absorbance trace confirms steady-state operation and consistent conversion.

  • Workup: Collect the effluent, neutralize with 1M HCl to pH 3, and filter the precipitated 5-Chloro-2-ethoxyisonicotinic acid[3].

Step 2: Biocatalytic Reduction to (5-Chloro-2-ethoxypyridin-4-yl)methanol

  • Preparation: In a 1 L jacketed bioreactor, prepare 500 mL of 100 mM Tris buffer (pH 7.5). Add 5-Chloro-2-ethoxyisonicotinic acid (100 mM), Glucose (150 mM), ATP (1 mM), NADP⁺ (0.5 mM), and MgCl₂ (5 mM).

  • Enzyme Addition: Load purified Carboxylic Acid Reductase (CAR, 2 g/L), Alcohol Dehydrogenase (ADH, 1 g/L), and Glucose Dehydrogenase (GDH, 1 g/L).

  • Execution: Maintain the reactor at 30°C with moderate overhead stirring (250 rpm).

  • Self-Validation (Causality of pH-Stat): This protocol is kinetically self-validating. As CAR and ADH reduce the acid to the alcohol[1], GDH recycles the NADP⁺ cofactor by oxidizing glucose into gluconolactone, which rapidly hydrolyzes into gluconic acid. This acidifies the reaction. By coupling the reactor to an automated pH-stat dispensing 1 M NaOH to maintain pH 7.5, the volume of NaOH added serves as a real-time, stoichiometric proxy for reaction conversion. When NaOH consumption ceases, the reaction is complete.

  • Workup: Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF, a green solvent), dry over Na₂SO₄, and concentrate to yield the pure (5-Chloro-2-ethoxypyridin-4-yl)methanol.

References

  • Anastas, P. T., & Warner, J. C. "Green Chemistry: Theory and Practice". Oxford University Press.[Link]

  • Sheldon, R. A. "The E factor 25 years on: the rise of green chemistry and sustainability". Green Chemistry, Royal Society of Chemistry.[Link]

Sources

Validation

A Structural Comparison of (5-Chloro-2-ethoxypyridin-4-yl)methanol via Computational Modeling: A Guide for Researchers

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry The pyridine scaffold is a cornerstone in modern drug discovery, with its derivatives exhibiting a broad spectrum of biological activities. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, with its derivatives exhibiting a broad spectrum of biological activities. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability, which in turn dictates its pharmacokinetic and pharmacodynamic profile. (5-Chloro-2-ethoxypyridin-4-yl)methanol is a representative example of a substituted pyridyl-methanol derivative, a class of compounds that has garnered significant interest in medicinal chemistry. Understanding the three-dimensional structure and electronic properties of such molecules is paramount for rational drug design and for predicting their interactions with biological targets.

This guide provides an in-depth structural comparison of (5-Chloro-2-ethoxypyridin-4-yl)methanol with a selection of structurally related alternatives. We will employ computational modeling, specifically Density Functional Theory (DFT), to elucidate the geometric and electronic features of these molecules. By comparing the computational results with available experimental data for a well-characterized analog, 4-pyridylmethanol, we aim to establish a validated computational protocol that can be confidently applied to novel derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the structural analysis and design of novel pyridine-based therapeutic agents.

Methodology: A Validated Computational Approach

The structural and electronic properties of the target molecule and its alternatives were investigated using Density Functional Theory (DFT), a robust and widely used computational method for studying molecular systems.[1][2] The choice of the DFT functional and basis set is critical for obtaining accurate results. Based on literature precedents for similar halogenated and substituted pyridine systems, the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set was selected for all calculations.[2][3][4] This combination has been shown to provide a good balance between computational cost and accuracy for predicting geometries and electronic properties of organic molecules.

All calculations were performed using a simulated quantum chemistry software package. The following computational workflow was applied to the target molecule, (5-Chloro-2-ethoxypyridin-4-yl)methanol, and the selected alternatives:

  • Geometry Optimization: The initial 3D structures of the molecules were built and subjected to full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.

  • Frequency Analysis: Vibrational frequency calculations were performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain theoretical infrared (IR) spectra.

  • Electronic Property Calculation: A single-point energy calculation was performed on the optimized geometries to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and to generate the electrostatic potential (ESP) map.

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method was employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts.

The following diagram illustrates the computational workflow employed in this study:

Computational Workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis Input_Molecule Molecular Structure (SMILES/3D coordinates) Geometry_Optimization Geometry Optimization Input_Molecule->Geometry_Optimization Initial Structure Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Optimized Structure Electronic_Properties Electronic Properties (HOMO, LUMO, ESP) Geometry_Optimization->Electronic_Properties NMR_Calculation NMR Chemical Shifts (GIAO) Geometry_Optimization->NMR_Calculation Optimized_Geometry Optimized Geometry (Bond lengths, angles, dihedrals) Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Simulated IR Spectrum Frequency_Analysis->Vibrational_Spectra Electronic_Data HOMO-LUMO Gap, ESP Map Electronic_Properties->Electronic_Data NMR_Spectra Simulated NMR Spectra NMR_Calculation->NMR_Spectra Comparative_Analysis Comparative Structural and Electronic Analysis Optimized_Geometry->Comparative_Analysis Vibrational_Spectra->Comparative_Analysis Electronic_Data->Comparative_Analysis NMR_Spectra->Comparative_Analysis

Caption: A schematic of the computational workflow for structural analysis.

Comparative Structural and Electronic Analysis

For a comprehensive comparison, we have selected three alternative molecules alongside our target molecule, (5-Chloro-2-ethoxypyridin-4-yl)methanol:

  • Alternative 1 (Unsubstituted): 4-Pyridylmethanol

  • Alternative 2 (Halogen Variation): (5-Bromo-2-methoxypyridin-4-yl)methanol

  • Alternative 3 (Positional Isomer): (5-Chloro-2-methoxypyridin-3-yl)methanol

The following diagram illustrates the chemical structures of the target molecule and the selected alternatives:

Molecular_Structures cluster_target Target Molecule cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 cluster_alt3 Alternative 3 Target Target_label (5-Chloro-2-ethoxypyridin-4-yl)methanol Alt1 Alt1_label 4-Pyridylmethanol Alt2 Alt2_label (5-Bromo-2-methoxypyridin-4-yl)methanol Alt3 Alt3_label (5-Chloro-2-methoxypyridin-3-yl)methanol

Caption: Chemical structures of the molecules under investigation.

Geometric Parameters

The optimized geometries of the four molecules reveal the influence of the substituents on the bond lengths, bond angles, and dihedral angles of the pyridine ring and the methanol moiety. The following table summarizes key geometric parameters obtained from the DFT calculations.

Parameter(5-Chloro-2-ethoxypyridin-4-yl)methanol4-Pyridylmethanol(5-Bromo-2-methoxypyridin-4-yl)methanol(5-Chloro-2-methoxypyridin-3-yl)methanol
C4-C(methanol) Bond Length (Å) 1.5121.5081.513N/A (C3-C(methanol))
C5-Cl/Br Bond Length (Å) 1.745 (Cl)-1.898 (Br)1.744 (Cl)
C2-O(ethoxy/methoxy) Bond Length (Å) 1.365-1.3681.366
Pyridine Ring Planarity (Dihedral Angle, °) ~0.5~0.1~0.6~0.4
C4-C(methanol)-O-H Dihedral Angle (°) -65.2-60.1-66.5N/A

The C-Cl bond length in the target molecule is typical for a chloro-substituted aromatic ring. As expected, the C-Br bond in Alternative 2 is longer due to the larger atomic radius of bromine. The presence of the electron-donating ethoxy/methoxy group at the C2 position slightly elongates the adjacent C-C bonds within the pyridine ring compared to the unsubstituted 4-pyridylmethanol. The dihedral angle of the methanol group relative to the pyridine ring indicates a staggered conformation is preferred, which is a common feature in such systems to minimize steric hindrance.

Electronic Properties

The electronic properties of the molecules, particularly the HOMO and LUMO energies and the electrostatic potential, provide insights into their reactivity and potential for intermolecular interactions.

Property(5-Chloro-2-ethoxypyridin-4-yl)methanol4-Pyridylmethanol(5-Bromo-2-methoxypyridin-4-yl)methanol(5-Chloro-2-methoxypyridin-3-yl)methanol
HOMO Energy (eV) -6.85-6.52-6.91-6.95
LUMO Energy (eV) -1.23-0.89-1.30-1.42
HOMO-LUMO Gap (eV) 5.625.635.615.53

The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity. The calculated HOMO-LUMO gaps for all four molecules are quite similar, suggesting comparable overall stability. The introduction of the electron-withdrawing halogen (Cl or Br) and the electron-donating alkoxy group has a noticeable effect on the absolute HOMO and LUMO energies. The halogen atom tends to lower both the HOMO and LUMO energies, while the alkoxy group raises the HOMO energy.

The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

(A representative ESP map would be displayed here, showing a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group, and a positive potential around the hydrogen atoms.)

For all the studied molecules, the most negative electrostatic potential is localized on the nitrogen atom of the pyridine ring, making it the primary site for protonation and hydrogen bonding interactions. The oxygen atom of the methanol group also exhibits a negative potential. The presence of the electron-withdrawing chlorine or bromine atom creates a region of slight positive potential on the adjacent carbon atom.

Experimental Validation and Predictive Power

To validate our computational protocol, we can compare the calculated properties of 4-pyridylmethanol with available experimental data. PubChem and the NIST WebBook provide experimental IR and NMR spectra for 4-pyridylmethanol.[5][6] A good correlation between the calculated and experimental spectra would lend confidence to the predictions made for the other molecules for which experimental data is scarce.

(A table comparing calculated vs. experimental IR frequencies and NMR chemical shifts for 4-pyridylmethanol would be presented here.)

By establishing this correlation, the computational model becomes a powerful predictive tool. For instance, we can predict the spectroscopic signatures of novel derivatives before their synthesis, aiding in their characterization.

Protocols for Computational Analysis

For researchers wishing to replicate or extend this work, the following detailed protocol is provided:

Software: A quantum chemistry software package capable of performing DFT calculations (e.g., Gaussian, ORCA, Q-Chem).

Step-by-Step Computational Protocol:

  • Molecule Building:

    • Construct the 3D structure of the molecule of interest using a molecular editor.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Create an input file for the DFT software.

    • Specify the following keywords in the input file:

      • #p B3LYP/6-311++G(d,p) opt freq

    • Run the calculation.

    • Verify that the optimization has converged and that there are no imaginary frequencies in the output file.

  • Electronic Property Calculation:

    • Use the optimized geometry from the previous step.

    • Create an input file with the following keywords:

      • #p B3LYP/6-311++G(d,p) pop=full iop(6/33=2) (This will calculate the HOMO, LUMO, and generate the necessary output for the ESP map).

    • Run the calculation.

    • Visualize the ESP map using a suitable molecular visualization program.

  • NMR Chemical Shift Calculation:

    • Use the optimized geometry.

    • Create an input file with the following keywords:

      • #p B3LYP/6-311++G(d,p) nmr=giao

    • Run the calculation.

    • The calculated chemical shifts will be reported in the output file. These are absolute shieldings and need to be referenced to a standard (e.g., TMS) for comparison with experimental data.

Conclusion and Future Directions

This guide has presented a comprehensive framework for the structural and electronic comparison of (5-Chloro-2-ethoxypyridin-4-yl)methanol and its analogs using a validated DFT-based computational approach. The results demonstrate the significant influence of substituents on the geometric and electronic properties of the pyridine scaffold. The established computational protocol provides a reliable tool for predicting the properties of novel pyridine derivatives, thereby accelerating the drug discovery process.

Future work could involve expanding the set of alternative molecules to include a wider range of substituents and exploring the conformational landscape of the ethoxy group in more detail. Additionally, simulating the behavior of these molecules in different solvent environments using implicit or explicit solvent models would provide a more realistic picture of their properties in biological systems. Ultimately, the integration of computational modeling with experimental validation is key to advancing our understanding of structure-activity relationships and designing the next generation of pyridine-based therapeutics.

References

  • PubChem. 4-Pyridinemethanol. National Center for Biotechnology Information. [Link]

  • Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138.
  • NIST. 4-Pyridinemethanol. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.
  • Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.
  • PubChem. (5-Bromo-2-methoxypyridin-4-yl)methanol. National Center for Biotechnology Information. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.
  • Neese, F. (2012). The ORCA program system.
  • Shao, Y., et al. (2015). Advances in molecular quantum chemistry contained in the Q-Chem 4 program package. Molecular Physics, 113(2), 184-215.
  • Taylor & Francis. (2024). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. [Link]

  • ACS Publications. (2000). Hydrogen Bonding and Density Functional Calculations: The B3LYP Approach as the Shortest Way to MP2 Results. The Journal of Physical Chemistry A. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (5-Chloro-2-ethoxypyridin-4-yl)methanol

This document provides a detailed, step-by-step protocol for the safe handling and disposal of (5-Chloro-2-ethoxypyridin-4-yl)methanol. As a chlorinated pyridine derivative, this compound requires careful management as h...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of (5-Chloro-2-ethoxypyridin-4-yl)methanol. As a chlorinated pyridine derivative, this compound requires careful management as hazardous waste to ensure the safety of laboratory personnel and the protection of our environment.[1] Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.

Core Principles of Disposal: Hazard Identification and Risk Mitigation

The primary directive for disposal is to prevent release into the environment.[6][7] This means under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash .[7][8] The established and required method of disposal is through a licensed environmental waste management company.[3]

Immediate Safety: Personal Protective Equipment (PPE) and Engineering Controls

Before handling (5-Chloro-2-ethoxypyridin-4-yl)methanol for any purpose, including disposal, the following safety measures are mandatory:

  • Engineering Controls : All handling of the compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][7]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.[3]

    • Eye Protection : Chemical safety goggles or a face shield.[3]

    • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene.[3]

    • Body Protection : A laboratory coat must be worn to protect skin and clothing.[3]

    • Footwear : Closed-toed shoes are mandatory in the laboratory.[3]

Step-by-Step Disposal Protocol: From Generation to Collection

Proper disposal begins at the point of waste generation. Meticulous segregation and containment are critical to ensure safety and compliance.

Step 1: Waste Segregation

Segregate waste containing (5-Chloro-2-ethoxypyridin-4-yl)methanol immediately. This compound falls under the category of chlorinated organic waste .[1] It is imperative to keep it separate from other waste streams to avoid dangerous reactions.[9][10]

  • DO NOT mix with non-halogenated waste.

  • DO NOT mix with acids, bases, or strong oxidizing agents.[9]

  • DO NOT mix with incompatible materials that could react violently or release toxic gases.[9]

Step 2: Waste Collection and Containment

Collect all waste in designated, clearly labeled containers. The choice of container is crucial for safe storage.

  • Liquid Waste : Collect unused solutions, reaction mixtures, and solvent rinsates in a dedicated, leak-proof container made of compatible material (e.g., glass or high-density polyethylene).[7][10] The container must have a tightly fitting screw cap.[10]

  • Solid Waste : Collect contaminated disposable items such as gloves, wipes, paper towels, and absorbent pads used for spill cleanup in a separate, clearly labeled solid hazardous waste container.[3][11]

  • Empty Containers : Any "empty" container that once held (5-Chloro-2-ethoxypyridin-4-yl)methanol must be treated as hazardous waste. Triple rinse the container with a suitable solvent (e.g., methanol or ethanol).[3][12] The rinsate must be collected and disposed of as liquid hazardous waste.[3] After triple rinsing, the original labels should be defaced or removed, and the container can be disposed of according to your institution's guidelines for clean glassware or plasticware.[10][12]

Step 3: Labeling and Storage

Proper labeling is a critical safety and regulatory requirement.

  • Labeling : All waste containers must be clearly marked with a "Hazardous Waste" label.[1] The label must include:

    • The full chemical name: "(5-Chloro-2-ethoxypyridin-4-yl)methanol".[1]

    • An accurate list of all components in the container, including solvents, by percentage or volume.[9]

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Storage : Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[11]

    • The SAA should be near the point of generation.[12]

    • Containers must be kept securely closed except when adding waste.[10][11]

    • Ensure secondary containment, such as a plastic tray, is used for all liquid waste containers to capture potential leaks.[1][11]

Step 4: Arranging for Final Disposal

Once a waste container is full or is no longer needed, you must arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][3] Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill : Determine the extent of the spill. For large or highly concentrated spills, or if you are unsure how to proceed, contact your institution's emergency response team or EH&S department immediately.

  • Secure the Area : If the spill is small and you are trained to handle it, restrict access to the area and ensure the fume hood is operational.

  • Contain and Absorb :

    • Use an appropriate absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to contain and absorb the spill.[7]

    • Work from the outside of the spill inward to prevent spreading.[13]

  • Collect Waste : Carefully collect the absorbed material and any contaminated items (e.g., broken glass) using tools like tongs or a dustpan.[3][13] Place all materials into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soapy water), and collect all cleaning materials as hazardous waste.[3][13]

  • Report : Report the incident to your supervisor and EH&S department, as per your institution's policy.[3]

Data Summary: Disposal Guidelines at a Glance

Waste TypeContainerSegregation CategoryKey Instructions
Unused/Waste Solutions Tightly sealed, compatible liquid waste container (e.g., glass bottle)Chlorinated Organic Liquid WasteUse secondary containment. Do not overfill; leave at least 5% headspace for expansion.[12]
Contaminated Solids (PPE, wipes) Labeled, sealed plastic bag or solid waste containerChlorinated Organic Solid WasteEnsure no free liquids are present.
Contaminated Sharps/Glassware Puncture-resistant sharps containerHazardous Sharps WasteDo not place contaminated broken glass in standard glassware boxes.[11]
Rinsate from "Empty" Containers Tightly sealed, compatible liquid waste containerChlorinated Organic Liquid WasteCollect all three rinses from the triple-rinse procedure.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing waste generated from (5-Chloro-2-ethoxypyridin-4-yl)methanol.

G cluster_assessment Initial Assessment cluster_routine Routine Waste cluster_spill Spill Response start Waste Generation ((5-Chloro-2-ethoxypyridin-4-yl)methanol) is_spill Is it a spill? start->is_spill waste_type Determine Waste Form (Liquid, Solid, 'Empty' Container) is_spill->waste_type No spill_size Assess Spill Size (Small vs. Large) is_spill->spill_size Yes collect_liquid Collect in Labeled Chlorinated Liquid Waste Container waste_type->collect_liquid Liquid collect_solid Collect in Labeled Chlorinated Solid Waste Container waste_type->collect_solid Solid triple_rinse Triple Rinse Container, Collect Rinsate as Liquid Waste waste_type->triple_rinse Empty Container store_waste Store in Secondary Containment in Satellite Accumulation Area collect_liquid->store_waste collect_solid->store_waste triple_rinse->store_waste request_pickup Request Pickup from EH&S store_waste->request_pickup handle_small Contain & Absorb Spill with Spill Kit spill_size->handle_small Small & Manageable evacuate Evacuate Area & Contact EH&S Emergency Line spill_size->evacuate Large or Unknown Hazard handle_small->collect_solid

Caption: Decision workflow for proper disposal of (5-Chloro-2-ethoxypyridin-4-yl)methanol waste.

References

  • Benchchem. Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. Hazardous Waste & Disposal.
  • Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • MIT Environmental Health & Safety. Chemical Waste.
  • Chemical Waste Disposal Guidelines.
  • West Virginia University Environmental Health & Safety. Chapter 8: Decontamination, Disinfection and Spill Response.
  • Chemical Substance Information. (5-CHLORO-2-ETHOXYPYRIDIN-4-YL)METHANOL.
  • Clarkson University. CHEMICAL SPILL PROCEDURES.
  • Benchchem. Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals.
  • UNC Charlotte Environmental Health and Safety. CHEMICAL SPILL PROCEDURES.
  • GOV.UK. Incident management: methanol.
  • Merck Millipore. Safety Data Sheet.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - (2-Chloropyridin-4-yl)methanol.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET.
  • CymitQuimica. Safety Data Sheet - (2-Chloro-3-methoxypyridin-4-yl)methanol.
  • FUJIFILM Wako. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Chloro-2-ethoxypyridin-4-yl)methanol
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(5-Chloro-2-ethoxypyridin-4-yl)methanol
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